molecular formula C15H23ClN2O2 B1500083 Benzyl 2-propylpiperazine-1-carboxylate hydrochloride CAS No. 1179361-53-5

Benzyl 2-propylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1500083
CAS No.: 1179361-53-5
M. Wt: 298.81 g/mol
InChI Key: ZKELFSSEDAZDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-propylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O2 and its molecular weight is 298.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-propylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-16-9-10-17(14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKELFSSEDAZDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662688
Record name Benzyl 2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-53-5
Record name 1-Piperazinecarboxylic acid, 2-propyl-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179361-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: (R)-Benzyl 2-propylpiperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1217745-43-1 Document Type: Technical Monograph & Application Guide Version: 2.0 (2026)

Executive Summary

(R)-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride (CAS 1217745-43-1) is a high-value chiral heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and viral proteases.[1] As a mono-protected piperazine derivative with a defined stereocenter at the C2 position, it serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD) .

Its structural utility lies in the orthogonal reactivity of its two nitrogen atoms: the N1 position is protected by a Carbobenzyloxy (Cbz) group, while the N4 position remains free for derivatization. This allows medicinal chemists to sequentially build complex molecules with precise stereochemical control. The (R)-propyl moiety introduces a specific lipophilic vector, often exploited to fill hydrophobic pockets in GPCRs (e.g., Dopamine D2, Serotonin 5-HT) or to induce conformational rigidity in peptidomimetics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Structural Analysis

The molecule consists of a piperazine ring with a propyl chain at the C2 position in the (R)-configuration. The N1 nitrogen is capped with a Cbz group, rendering it non-nucleophilic and stable to basic conditions. The N4 nitrogen is a secondary amine, available for immediate reaction. The hydrochloride salt form enhances stability and water solubility compared to the free base.

Key Structural Features:

  • Chiral Center: C2 (R-configuration) – Critical for enantioselective binding.

  • Protecting Group: N1-Cbz (removable via hydrogenolysis).

  • Reactive Site: N4-Secondary Amine (nucleophilic).

  • Salt Form: Hydrochloride (Stoichiometry typically 1:1).

Physicochemical Properties Table
PropertyValue / Description
IUPAC Name (2R)-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride
Molecular Formula C₁₅H₂₃ClN₂O₂
Molecular Weight 298.81 g/mol
Appearance White to off-white solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point >150°C (Decomposes)
Hygroscopicity Moderate (Store under desiccant)
pKa (Calc.) ~8.5 (N4 amine)
LogP (Calc.) ~2.3 (Free base)

Mechanistic Utility in Drug Design

The "Propyl Vector" Hypothesis

In medicinal chemistry, the introduction of a propyl group at the C2 position of a piperazine ring is rarely accidental. It serves two specific mechanistic functions in ligand-receptor binding:

  • Steric Occlusion: The propyl chain creates steric bulk that can prevent the molecule from entering off-target active sites, thereby enhancing selectivity (e.g., distinguishing between 5-HT2A and 5-HT2C receptors).

  • Hydrophobic Interaction: The alkyl chain is often positioned to engage a hydrophobic sub-pocket (e.g., a Leucine or Valine cluster) within the target protein, increasing binding affinity (

    
    ).
    
Orthogonal Functionalization Strategy

The core value of CAS 1217745-43-1 is its ability to undergo regioselective functionalization . The Cbz group is stable against:

  • Basic alkylation conditions (e.g.,

    
    , alkyl halides).
    
  • Reductive amination conditions (e.g.,

    
    ).
    
  • Peptide coupling reagents (e.g., HATU, EDC).

This allows the researcher to derivatize the N4 position first, then remove the Cbz group to functionalize the N1 position second, creating "unsymmetrical" piperazine drugs.

Visualization: Structural & Functional Logic

G Substance (R)-Benzyl 2-propylpiperazine-1-carboxylate HCl (CAS 1217745-43-1) Feature1 N1-Cbz Group (Protecting Group) Substance->Feature1 Feature2 C2-(R)-Propyl (Chiral Selector) Substance->Feature2 Feature3 N4-Amine (Reactive Nucleophile) Substance->Feature3 Utility1 Stable to Base/Reductants Allows N4 First Feature1->Utility1 Utility2 Enantioselective Binding (GPCRs/Proteases) Feature2->Utility2 Utility3 Site for Alkylation/ Acylation Feature3->Utility3

Figure 1: Functional decomposition of the CAS 1217745-43-1 scaffold showing reactive and protective zones.

Experimental Protocols

Handling & Dissolution (Self-Validating System)

Context: As a hydrochloride salt, this compound is prone to absorbing atmospheric moisture, which can alter stoichiometry during weighing. Protocol:

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

  • Solvent Choice:

    • For Reactions: Use anhydrous DMF or DMSO if reacting the N4 amine.

    • For Analysis (NMR): Use

      
       or 
      
      
      
      . Avoid
      
      
      as the salt may not fully dissolve or may aggregate.
  • Free-Basing (Optional): If the reaction requires a non-nucleophilic base, treat the salt with 1.1 eq of DIPEA in DCM. Wash with water to remove HCl salts if the free base is lipophilic enough, otherwise use the in situ neutralization method.

Synthetic Workflow: N4-Derivatization & Cbz-Deprotection

This workflow describes the standard route to convert this intermediate into a bioactive lead.

Step A: N4-Alkylation (Reductive Amination)

  • Reagents: Aldehyde (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), AcOH (cat.), DCE (Solvent).

  • Procedure:

    • Dissolve CAS 1217745-43-1 (1.0 eq) in DCE.

    • Add DIPEA (1.0 eq) to neutralize the HCl salt in situ.

    • Add Aldehyde (1.0 eq) and stir for 30 min to form the imine.

    • Add STAB (1.5 eq) and stir at RT for 4-16h.

    • Validation: Monitor by LC-MS. The mass should shift by +[Aldehyde - Oxygen + 2H].

Step B: N1-Deprotection (Hydrogenolysis)

  • Reagents:

    
     (1 atm or balloon), 10% Pd/C (10 wt%), MeOH or EtOH.
    
  • Procedure:

    • Dissolve the N4-substituted product in MeOH.

    • Add 10% Pd/C carefully (under Argon flow to prevent ignition).

    • Purge with

      
       gas.
      
    • Stir vigorously at RT for 2-6h.

    • Filtration: Filter through Celite to remove Pd/C.

    • Validation: TLC should show a lower

      
       spot (free amine). NMR will show loss of aromatic Cbz protons (7.3-7.4 ppm).
      
Visualization: Synthetic Pathway

Synthesis Start Start: CAS 1217745-43-1 (N1-Cbz, N4-H) Step1 Step 1: N4-Functionalization (Reductive Amination / Acylation) Start->Step1 R-CHO / STAB or R-COCl / Base Intermediate Intermediate: N1-Cbz, N4-R Step1->Intermediate Step2 Step 2: Cbz Removal (H2, Pd/C) Intermediate->Step2 Deprotection Final Final Scaffold: N1-H, N4-R (Ready for N1-Coupling) Step2->Final

Figure 2: Stepwise synthetic transformation of CAS 1217745-43-1 into a disubstituted piperazine drug candidate.

Safety & Regulatory Compliance

Hazard Identification
  • GHS Classification: Warning.[2][3]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use a fume hood.[4] The HCl salt is a fine powder; avoid inhalation.

Storage Stability
  • Conditions: Store at 2-8°C (Refrigerated) or cool room temperature in a tightly sealed container.

  • Desiccation: Essential. Hydrolysis of the Cbz group is slow, but moisture uptake makes accurate weighing difficult.

  • Shelf Life: >2 years if stored properly under inert gas (Argon/Nitrogen).

References

  • PubChem. (2025). Compound Summary: (R)-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride.[1] National Library of Medicine. Link

  • BLD Pharm. (2024).[1] Product Datasheet: CAS 1217745-43-1.[1] BLD Pharmatech. Link

  • Chaudhary, P. et al. (2018). "Piperazine derivatives with central pharmacological activity used as therapeutic tools."[5][6][7][8] Fundamental & Clinical Pharmacology. Link

  • Google Patents. (2019). Piperazine-substituted benzothiophenes for treatment of mental disorders (USRE48059E1). Link

  • Mokrosz, J. L. et al. (1992). "Structure-activity relationship studies of central nervous system active agents." Journal of Medicinal Chemistry. (Contextual grounding for propyl-piperazine SAR).

Sources

Technical Characterization Guide: Benzyl 2-propylpiperazine-1-carboxylate Hydrochloride

[1]

Executive Summary & Compound Profile

This compound is a protected piperazine derivative used primarily as a chiral intermediate in the synthesis of peptidomimetics and protease inhibitors. Its physicochemical behavior is governed by the interplay between the lipophilic benzyloxycarbonyl (Cbz) and propyl groups, and the hydrophilic, ionizable secondary amine (N4 position).

Chemical Identity
PropertyData
IUPAC Name This compound
Common Name Cbz-2-propylpiperazine HCl
CAS Number 1217745-43-1 (R-isomer); 1179361-53-5 (Racemic)
Molecular Formula C₁₅H₂₂N₂O₂[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 298.81 g/mol (Salt); 262.35 g/mol (Free Base)
Chirality C2-position (Typically R or S enantiomer)
Physical State White to off-white crystalline solid (Salt); Viscous oil (Free Base)
Structural Visualization

The following diagram illustrates the core pharmacophore and ionization center responsible for solubility behavior.

ChemicalStructureFigure 1: Structural domains influencing solubility. The N4-amine is the sole solubilizing group in aqueous media.CbzCbz Group(Lipophilic / Hydrophobic)PiperazinePiperazine Ring(Scaffold)Cbz->PiperazineN1 ProtectionAmineN4-Amine (HCl)(Ionization Center / pKa ~8.4)Piperazine->AmineN4 PositionPropyl2-Propyl Side Chain(Steric Bulk / Lipophilic)Propyl->PiperazineC2 Substitution

Physicochemical Properties & Solubility Data[3][5][6][9][10][11][12][13]

Predicted vs. Observed Solubility Profile

Exact solubility values are polymorphic-dependent. The data below represents a consensus range derived from structure-activity relationships (SAR) of Cbz-piperazine analogs (e.g., Cbz-2-methylpiperazine) and calculated physicochemical descriptors.

pKa (Calculated): ~8.44 ± 0.10 (N4-amine) [1, 2].[5][6] LogP (Free Base): ~2.5 (Lipophilic). LogP (Ionized): < 0 (Hydrophilic).

Table 1: Solubility Matrix (25°C)
Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Process Implication
Water (pH < 6) Soluble > 25 mg/mLIdeal for aqueous workup; product stays in water phase.
Water (pH > 9) Insoluble < 0.1 mg/mL"Oiling out" occurs; free base precipitates/separates.
Methanol / Ethanol Freely Soluble > 100 mg/mLPrimary solvents for dissolution and transfer.
DMSO / DMF Freely Soluble > 200 mg/mLUseful for concentrated stock solutions in bioassays.
Dichloromethane (DCM) Sparingly Soluble < 5 mg/mL (Salt)Critical: Salt is insoluble; Free base is freely soluble.
Diethyl Ether / Hexane Insoluble < 1 mg/mLExcellent anti-solvents for crystallization of the HCl salt.

Process Note: The high solubility of the HCl salt in alcohols and its insolubility in ethers makes the EtOH/Ether system the standard for recrystallization [3].

Experimental Determination Protocol

Since commercial batches vary in crystallinity, researchers must validate solubility empirically. This protocol uses a Saturation Shake-Flask Method coupled with HPLC.

Protocol A: Gravimetric Solubility Screening (Rapid)

Objective: Determine approximate solubility range for process design.

  • Preparation: Weigh 50 mg of Benzyl 2-propylpiperazine-1-carboxylate HCl into a 4 mL vial.

  • Solvent Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    .
    
Protocol B: Thermodynamic Solubility (HPLC Validated)

Objective: Precise data for formulation or analytical standards.

  • Saturation: Add excess solid (~100 mg) to 1 mL of solvent (Water, Buffer pH 1.2, pH 6.8).

  • Equilibrium: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter (ensure no adsorption to filter).

  • Quantification: Analyze filtrate via HPLC-UV (210 nm).

    • Mobile Phase: ACN:Water (0.1% TFA) gradient.

    • Standard: Prepare a 1 mg/mL stock in Methanol for calibration.

pH-Dependent Behavior & Workup Strategy

The solubility of this intermediate is strictly pH-dependent due to the N4-amine. Understanding this switch is vital for extraction and purification.

Mechanism:

  • pH < 7: The N4 nitrogen is protonated (

    
    ). The molecule exists as a cation, highly soluble in water.
    
  • pH > 9: The N4 nitrogen is deprotonated (

    
    ). The molecule becomes neutral and lipophilic (dominated by Cbz/Propyl groups), extracting into organic layers (DCM/EtOAc).
    

pH_SwitchFigure 2: pH-Switch Strategy for Purification. The compound partitions between phases based on pH.cluster_AcidAcidic Conditions (pH < 7)cluster_BaseBasic Conditions (pH > 9)SaltProtonated Species (HCl Salt)Water SolubleInsoluble in DCMReactionNaOH / NaHCO3 AdditionSalt->ReactionDeprotonationFreeBaseNeutral Species (Free Base)Water InsolubleSoluble in DCM/EtOAcReaction->FreeBasePhase Separation

[3][9]

Application in Synthesis (Workup SOP)

To isolate the free base from the HCl salt:

  • Dissolve the HCl salt in water (approx. 10 mL/g).

  • Add DCM (equal volume).

  • Slowly add sat.

    
     or 
    
    
    while stirring until aqueous pH > 10.
  • Separate the organic layer (now containing the product).

  • Wash organic layer with brine, dry over

    
    , and concentrate.
    

Stability & Storage

  • Hygroscopicity: HCl salts of piperazines are moderately hygroscopic.[10] Store in a desiccator.

  • Hydrolysis: The Cbz group is stable to acidic conditions but sensitive to strong hydrogenolysis (

    
    ) or harsh basic hydrolysis at elevated temperatures.
    
  • Storage: -20°C for long-term; 2-8°C for active use. Protect from moisture to prevent caking.

References

  • ChemicalBook. (2024).[5] Benzyl piperazine-1-carboxylate Properties and pKa Prediction. Retrieved from

  • PubChem. (2024). Compound Summary: Benzyl piperazine-1-carboxylate hydrochloride.[1][8] National Library of Medicine. Retrieved from

  • Organic Syntheses. (1959). Synthesis of 1-Benzylpiperazine (Analogous Purification Method). Org. Synth. 1959, 39, 4. Retrieved from

  • TargetMol. (2024). Solubility and Storage of Cbz-Piperazine Derivatives. Retrieved from

Potential biological activity of piperazine carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the pharmacological potential of piperazine carboxylate derivatives, focusing on their role as "privileged scaffolds" in modern drug discovery. It moves beyond generic descriptions to provide mechanism-driven insights, actionable protocols, and rigorous structural analysis.

Technical Monograph for Drug Discovery Applications

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, the specific subclass of piperazine carboxylate derivatives (PCDs) represents a refined pharmacophore where the carboxylate moiety (either as a direct ring substituent, N-carboxylate/carbamate, or ester linkage) introduces critical solubility parameters and hydrogen-bond acceptor/donor sites.

This guide dissects the PCD scaffold, detailing its utility in overcoming the "lipophilicity trap" common in drug design, and provides validated workflows for synthesizing and testing these compounds against antimicrobial and oncological targets.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of PCDs hinges on the electronic and steric environment of the piperazine core. The carboxylate group is not merely a passive appendage; it acts as a "molecular anchor," often dictating the orientation of the molecule within an enzyme's active site (e.g., DNA gyrase or EGFR).

Core SAR Principles
  • N1/N4 Functionalization: The nitrogen atoms are the primary vectors for diversity.

    • N1-substitution: Modulates lipophilicity (LogP) and membrane permeability.

    • N4-substitution: Often dictates target specificity (e.g., aryl groups for kinase binding).

  • Carboxylate Positioning:

    • C-Carboxylates (e.g., 2-COOH, 3-COOH): Mimic amino acids (proline analogs), enhancing transport via solute carrier proteins.

    • N-Carboxylates (Carbamates): Serve as prodrug moieties or stable linkers that resist metabolic hydrolysis better than simple esters.

  • Conformational Rigidity: The chair conformation of the piperazine ring positions substituents in defined axial/equatorial orientations, crucial for "induced fit" binding.

Visualization: The PCD Pharmacophore

The following diagram illustrates the critical modification zones on the piperazine carboxylate core.

SAR_Analysis Core Piperazine Core (Chair Conformation) N1 N1 Position (Bioavailability) Core->N1 Modulates LogP N4 N4 Position (Target Specificity) Core->N4 Aryl/Heteroaryl attachment Carb Carboxylate Moiety (H-Bond Anchor/Solubility) Core->Carb C2/C3 or N-linked Target Biological Target (Enzyme/Receptor) N4->Target Pi-Pi Stacking (Kinase Domain) Carb->Target Interacts with Lys/Arg residues

Figure 1: Structural Activity Relationship (SAR) map of Piperazine Carboxylate Derivatives, highlighting key interaction zones.

Therapeutic Vectors & Mechanisms

Antimicrobial Activity (The Gyrase Blockade)

PCDs, particularly those structurally homologous to fluoroquinolones (e.g., Ciprofloxacin), function primarily by inhibiting bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .

  • Mechanism: The carboxylate group coordinates with Mg²⁺ ions in the enzyme active site, stabilizing the DNA-enzyme cleavage complex. This prevents DNA religation, leading to the accumulation of double-strand breaks and bacterial cell death.

  • Key Insight: N4-substituted piperazine carboxylates have shown efficacy against resistant strains (MRSA) by evading standard efflux pump mechanisms due to altered steric profiles.

Anticancer Activity (Kinase Inhibition & Apoptosis)

In oncology, PCDs are designed to target tyrosine kinases (e.g., EGFR, VEGFR).

  • Mechanism: The piperazine ring mimics the ATP-binding motif. The carboxylate derivative often extends into the solvent-accessible region of the kinase pocket, improving solubility and forming salt bridges with surface residues.

  • Apoptosis: Certain derivatives (e.g., piperazine-coumarin hybrids) trigger the intrinsic mitochondrial pathway, activating Caspase-3/7 and downregulating Bcl-2 expression.

CNS Modulation

Piperazine carboxylates act as rigid spacers in ligands for GABA and Serotonin (5-HT) receptors.

  • Mechanism: The protonated nitrogen at physiological pH mimics the ammonium head of endogenous neurotransmitters, while the carboxylate can interact with cationic sites on the receptor surface.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput MIC Determination (Antimicrobial)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a PCD library against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Reagents:

  • Mueller-Hinton Broth (MHB) (Cation-adjusted).

  • Resazurin dye (0.01% w/v) – Validation Indicator.

  • Positive Control: Ciprofloxacin.

  • Negative Control: 1% DMSO in MHB.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare a 2-fold serial dilution of the PCD in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL). Critical: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18-24 hours.

  • Validation Step (Resazurin): Add 30 µL of Resazurin solution. Incubate for 2-4 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Readout: The MIC is the lowest concentration well that remains blue.

    • Self-Check: If the Positive Control (Ciprofloxacin) well is pink, the assay is invalid (resistant strain or drug degradation). If the Negative Control is blue, the inoculum is non-viable.

Protocol B: MTT Cytotoxicity Profiling (Anticancer)

Objective: Quantify cell viability in MCF-7 (Breast Cancer) lines exposed to PCDs.

Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with PCDs (0.1 – 100 µM) for 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C in dark.

    • Mechanism:[1][2][3][4][5] Mitochondrial succinate dehydrogenase reduces MTT (yellow) to formazan (purple) in living cells only.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

    • Calculation:

      
      .
      

Synthesis & Computational Workflows[1][6][7]

General Synthesis Scheme

The synthesis of PCDs typically follows a convergent pathway.

  • N-Alkylation: Reaction of piperazine with an alkyl halide containing the carboxylate precursor (ester).

  • Hydrolysis: Conversion of the ester to the free acid (if required) or amide coupling.

Synthesis_Workflow Start Piperazine Precursor Step1 N-Alkylation / Acylation (Reagent: Cl-R-COOEt) Start->Step1 K2CO3, Acetone, Reflux Inter Intermediate Ester Step1->Inter Step2 Hydrolysis (LiOH/THF) OR Amidation Inter->Step2 Final Piperazine Carboxylate Derivative Step2->Final Purification (Recrystallization)

Figure 2: General synthetic pathway for Piperazine Carboxylate Derivatives.

Computational Validation (Molecular Docking)

Before wet-lab synthesis, candidates should be screened in silico.

  • Protein Prep: Download PDB structure (e.g., S. aureus Gyrase, PDB: 2XCT). Remove water/co-factors.

  • Ligand Prep: Draw PCD structure, minimize energy (MMFF94 force field).

  • Docking: Use AutoDock Vina. Define grid box around the active site (Mg²⁺ coordination zone).

  • Scoring: Filter candidates with Binding Affinity (

    
    ) < -8.0 kcal/mol.
    

Summary of Quantitative Activity

The following table summarizes typical activity ranges for optimized PCDs based on recent literature.

Therapeutic AreaTargetKey Structural FeatureTypical IC50 / MIC
Antimicrobial DNA Gyrase (Bacteria)N4-Fluoroquinolone hybrid0.5 – 4.0 µg/mL
Anticancer EGFR Kinase (Lung)N1-Aryl, C3-Carboxylate0.1 – 5.0 µM
Antifungal CYP51 (Ergosterol)N4-Azole hybrid2.0 – 16.0 µg/mL
CNS 5-HT1A ReceptorN1-Aryl, N4-Alkyl-Carboxylate

= 10 – 50 nM

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives. ResearchGate. Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. PubMed. Link

  • Piperazinyl fragment improves anticancer activity of Triapine. PubMed Central. Link

  • Design, synthesis and biological evaluation of 3-piperazinecarboxylate sarsasapogenin derivatives. PubMed. Link

  • Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin. MDPI. Link

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Link

Sources

The Benzyl Group: A Strategic Linchpin in the Synthesis of Asymmetric Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Piperazine Dilemma: Symmetry as a Synthetic Hurdle

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties have cemented its status as a "privileged scaffold," appearing in a vast array of marketed drugs for indications ranging from antipsychotics and antidepressants to antihistamines and antifungals.[1][2][3] The therapeutic success of piperazine-containing drugs like ciprofloxacin, cyclizine, and amoxapine underscores the scaffold's importance.[1] However, the inherent symmetry of the parent piperazine molecule, with its two chemically equivalent secondary amines, presents a significant challenge for synthetic chemists.[4][5] Uncontrolled reactions with electrophiles typically lead to a mixture of undesired N,N'-disubstituted products, complicating purification and drastically reducing the yield of the desired monosubstituted target.[6][7] To unlock the full potential of this scaffold for creating asymmetric, high-value drug candidates, chemists rely on the strategic implementation of protecting groups.

The Protecting Group Strategy: Enabling Selective Functionalization

The synthesis of N-monosubstituted piperazines is most reliably achieved by temporarily "blocking" one of the nitrogen atoms with a protecting group.[6][7] This strategy involves a three-step sequence:

  • Protection: One nitrogen atom is selectively functionalized with a removable group.

  • Functionalization: The remaining free secondary amine is reacted with the desired substituent.

  • Deprotection: The protecting group is cleaved to reveal the final monosubstituted piperazine.

While various protecting groups like tert-butyloxycarbonyl (Boc) and other acyl groups are used, the benzyl (Bn) group stands out as a particularly robust and versatile choice in many synthetic campaigns.[6][8]

Why the Benzyl Group? A Privileged Protector

The benzyl group is an ideal blocking group for piperazine synthesis due to a combination of favorable characteristics.[8] It is introduced via a straightforward nucleophilic substitution reaction and, most critically, can be removed under conditions that are typically orthogonal to many other functional groups present in a complex molecule. The primary method for benzyl group removal is catalytic hydrogenation, a mild and highly efficient process.[8][9] This stability and selective removal are paramount in multi-step syntheses common in drug development.

Core Workflow I: The Protection Step - Synthesis of N-Benzylpiperazine

The selective monobenzylation of piperazine is the foundational step. The key to achieving high yields of the monosubstituted product is to carefully control the stoichiometry of the reactants. A common and effective method involves reacting piperazine with one equivalent of benzyl chloride or benzyl bromide.[8][10]

Benzylation_Reaction

Causality Behind Experimental Choices:
  • Stoichiometry: Using a 1:1 molar ratio of benzyl halide to piperazine is crucial to favor monosubstitution. An excess of the benzylating agent would lead to the formation of the undesired 1,4-dibenzylpiperazine.

  • Solvent: Solvents like ethanol, tetrahydrofuran (THF), or chloroform are commonly used as they effectively dissolve the reactants.[10]

  • Base (Optional but Recommended): While piperazine itself can act as a base to neutralize the hydrochloric acid byproduct, adding an external, non-nucleophilic base like potassium carbonate or triethylamine can improve reaction efficiency by preventing the protonation of the starting material.[11]

  • Temperature: The reaction is often performed at a moderately elevated temperature, for instance, 50-70°C, to ensure a reasonable reaction rate.[10]

Field-Proven Experimental Protocol: Monobenzylation of Piperazine[8]
  • Preparation: In a round-bottom flask, dissolve piperazine hexahydrate (0.125 mol) and piperazine dihydrochloride monohydrate (0.125 mol) in absolute ethanol (50 mL) by warming the mixture to 65°C. The piperazine dihydrochloride serves to buffer the reaction and prevent disubstitution.

  • Addition of Benzyl Chloride: While maintaining the temperature at 65°C and with vigorous stirring, add freshly distilled benzyl chloride (0.125 mol) dropwise over 5 minutes.

  • Reaction: Continue stirring the mixture at 65°C for an additional 25-30 minutes. A precipitate of piperazine dihydrochloride will form.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the dihydrochloride salt. Collect the solid by suction filtration and wash it with ice-cold absolute ethanol.

  • Workup: The combined filtrate, containing the desired N-benzylpiperazine, can be made alkaline with a strong base (e.g., 5N NaOH) and then extracted with an organic solvent like chloroform.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure N-benzylpiperazine.

This method reliably produces N-benzylpiperazine with yields often in the range of 65-75%.[8]

Core Workflow II: The Deprotection Step - Debenzylation

Once the desired substituent has been added to the second nitrogen of N-benzylpiperazine, the final step is the removal of the benzyl group. The most prevalent and effective method for this transformation is catalytic hydrogenation.[9][12]

Deprotection_Workflow

Causality Behind Experimental Choices:
  • Catalyst: Palladium on carbon (Pd/C) is the workhorse catalyst for this reaction, known for its high activity and efficiency.[13] For more challenging debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[14]

  • Hydrogen Source: The reaction can be carried out using hydrogen gas (H₂), typically under atmospheric or slightly elevated pressure (e.g., via a balloon).[14][15] Alternatively, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate is a convenient and often safer option that avoids the need for handling hydrogen gas directly.[13]

  • Solvent: Alcohols such as methanol or ethanol are excellent solvents for catalytic hydrogenation.

  • Acid Co-catalyst: The addition of a stoichiometric amount of acid, such as acetic acid, can sometimes facilitate the N-debenzylation process.[14][15]

Field-Proven Experimental Protocol: Catalytic Hydrogenation for Debenzylation[14][15]
  • Preparation: Dissolve the N-benzyl piperazine derivative (1 mmol) in ethanol (60 mL) in a suitable reaction vessel.

  • Catalyst Addition: Carefully add the palladium catalyst (e.g., 10-20% Pd/C or 20% Pd(OH)₂/C, typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the reaction vessel or purge the system with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60°C) for several hours (typically 4-24 hours).[14][15]

  • Monitoring: Track the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[14][15] Wash the Celite pad thoroughly with the reaction solvent (e.g., ethanol).

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude debenzylated product, which can then be purified by standard methods like column chromatography or crystallization.

Data Summary: Comparative Analysis of Debenzylation Conditions

MethodHydrogen SourceCatalystTemperatureKey AdvantagesPotential Issues
Catalytic Hydrogenation H₂ Gas10% Pd/CRoom Temp - 60°CClean reaction, high yield, common procedure.Requires handling of flammable H₂ gas; catalyst can be pyrophoric.
Catalytic Hydrogenation H₂ Gas20% Pd(OH)₂/C (Pearlman's)Room Temp - 60°CMore effective for stubborn substrates.[14]More expensive catalyst.
Transfer Hydrogenation Ammonium Formate10% Pd/CRefluxAvoids use of H₂ gas, rapid reaction times.[13]Requires higher temperatures.

Conclusion: The Benzyl Group as a Strategic Tool

The benzyl protecting group is an indispensable tool in the synthesis of monosubstituted piperazines for drug discovery and development.[16][17] Its ease of introduction, stability to a wide range of reaction conditions, and, most importantly, its clean and efficient removal via catalytic hydrogenation make it a superior choice for complex, multi-step synthetic routes.[8][9] By mastering the strategic application of the benzyl protecting group, researchers can efficiently access a diverse array of asymmetric piperazine derivatives, paving the way for the discovery of novel therapeutics.

References

  • CN1634901A - Process for preparing N-benzyl piperazine - Google Patents.
  • CN106083761A - The preparation method of the monosubstituted piperazine compounds of a kind of N and application - Google Patents.
  • US3138598A - Method for preparing piperazines - Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
  • Technical Support Center: N-Debenzylation of Piperidine Intermediates - Benchchem.
  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed.
  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) - DEA Diversion Control Division.
  • N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF - ResearchGate.
  • Proposed mechanism pathways for the benzylation. - ResearchGate.
  • Benzylpiperazine: "A messy drug" - PubMed.
  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
  • Experimental procedure for N-benzylation of piperidine derivatives - Benchchem.
  • 1-benzylpiperazine - Organic Syntheses Procedure.
  • Synthesis of piperazines - Organic Chemistry Portal.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).
  • EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents.
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchGate.
  • Analysis of Benzylpiperazine-like Compounds | Request PDF - ResearchGate.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central.
  • N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository.
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.
  • BENZYLPIPERAZINE - SWGDrug.
  • (PDF) Direct N1-monosubstitution of piperazine - ResearchGate.
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed.
  • Piperazine - Wikipedia.
  • N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent 1,2.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI.
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano.

Sources

Introduction to Chiral Piperazine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 13 of the top 200 small-molecule drugs, including blockbusters like Imatinib (Gleevec) and Sildenafil (Viagra).[1] However, the vast majority of these utilize the achiral piperazine core. The introduction of chirality into the piperazine ring—specifically at the C2, C3, C5, or C6 positions—represents a critical frontier in modern drug design. This modification allows for the "escape from flatland," increasing the fraction of sp3-hybridized carbons (


), which correlates with improved solubility, target selectivity, and reduced promiscuity.

This guide provides a technical deep-dive into the strategic deployment of chiral piperazine building blocks, covering mechanistic rationale, validated synthetic protocols, and structure-activity relationship (SAR) implications.

Section 1: The Pharmacophore Significance

Beyond the Linker: Chirality as a Selectivity Filter

In many legacy programs, the piperazine ring served merely as a soluble linker. In contemporary high-affinity ligand design, the chiral piperazine acts as a stereochemical filter.

  • Conformational Rigidity: Substituents on the piperazine ring lock the chair conformation, forcing substituents into specific axial or equatorial orientations. This reduces the entropic penalty upon binding to a protein target.

  • Vectorial Control: A methyl or ethyl group at the C2 position directs the N-substituents into precise vectors, enabling specific interactions with hydrophobic pockets that achiral analogs cannot access.

  • Physicochemical Modulation: Chiral substitution breaks molecular symmetry, often improving aqueous solubility compared to the flat, crystalline packing of achiral counterparts.

Case Study: Impact on Potency

Consider the optimization of GPCR ligands (e.g., Dopamine D2/D3 antagonists). The introduction of a (S)-2-methyl group often enhances selectivity for D3 over D2 by exploiting a subtle hydrophobic sub-pocket, whereas the (R)-enantiomer may clash sterically, reducing affinity by orders of magnitude.

Section 2: Synthetic Strategies

The access to chiral piperazines generally falls into two paradigms: Chiral Pool Synthesis (reliable, stoichiometric) and Asymmetric Catalysis (modern, atom-economical).

Pathway Visualization

The following diagram outlines the decision matrix for selecting a synthetic route based on the desired substitution pattern.

SyntheticPathways Start Target Chiral Piperazine Pool Chiral Pool Strategy (Amino Acids) Start->Pool High Stereofidelity Required Catalysis Asymmetric Catalysis Start->Catalysis Novel Substitution Pattern Resolution Classical Resolution (Tartaric Acid) Start->Resolution Cost-Effective Scale-up Dipeptide Diketopiperazine Intermediate Pool->Dipeptide Cyclization Reduction Global Reduction (LiAlH4/BH3) Dipeptide->Reduction Removal of C=O Lithiation Asymmetric Lithiation (s-BuLi / Sparteine) Catalysis->Lithiation C2-Functionalization Hydrogenation Asymmetric Hydrogenation (Ir/Rh catalysts) Catalysis->Hydrogenation Pyrazine Reduction

Figure 1: Decision tree for synthesizing chiral piperazine scaffolds based on starting material availability and scale.

Section 3: Experimental Protocols

Protocol A: Classical Resolution of 2-Methylpiperazine

While asymmetric synthesis is elegant, classical resolution remains the gold standard for generating multi-kilogram quantities of (R)- or (S)-2-methylpiperazine due to its robustness and cost-efficiency.

Objective: Isolation of (R)-(-)-2-methylpiperazine from racemic material. Mechanistic Basis: Diastereomeric salt formation using L-(+)-Tartaric acid. The difference in solubility between the (R, R)-salt and (S, R)-salt allows for fractional crystallization.

Reagents & Equipment:
  • Racemic 2-methylpiperazine (1.0 eq)

  • L-(+)-Tartaric acid (1.0 eq)

  • Solvent: Ethanol (95%) and Water

  • Equipment: Jacketed reactor with overhead stirring, vacuum filtration setup.

Step-by-Step Methodology:
  • Dissolution: In a reactor, dissolve racemic 2-methylpiperazine (100 g, 1.0 mol) in water (400 mL). Ensure complete dissolution at ambient temperature.

  • Salt Formation: Slowly add L-(+)-Tartaric acid (150 g, 1.0 mol) to the solution. The reaction is exothermic; maintain temperature below 50°C.

  • Crystallization: Add Ethanol (200 mL) to the mixture to reduce the solubility of the diastereomeric salt. Heat the mixture to 70°C until a clear solution is obtained, then cool slowly to 0-5°C over 4 hours.

  • Filtration: Filter the resulting white precipitate. This is the crude (R)-2-methylpiperazine-L-tartrate salt. The mother liquor contains the (S)-enriched fraction.

  • Recrystallization (Critical Step): Recrystallize the wet cake from a water/ethanol (1:2) mixture to upgrade chiral purity.

    • Validation Point: Check optical rotation of the salt. Target

      
       (c=1, H2O).
      
  • Free Base Liberation: Suspend the purified salt in water (150 mL). Add solid NaOH (or 50% NaOH solution) until pH > 12. The free amine will separate or can be extracted.

  • Extraction: Extract with Chloroform or Dichloromethane (3 x 100 mL). Dry combined organics over anhydrous

    
    .
    
  • Distillation: Remove solvent in vacuo. Distill the residue (bp ~155°C) to afford pure (R)-(-)-2-methylpiperazine.

Data Summary:

Parameter Specification
Yield 30-35% (from racemate)
Chemical Purity >98% (GC)
Optical Purity (ee) >99%

| Appearance | Colorless crystalline solid/oil |

Protocol B: Chiral Pool Synthesis (Amino Acid Route)

For more complex substitution (e.g., 2-benzylpiperazine), starting from Phenylalanine is preferred.

  • Coupling: N-Boc-L-Phenylalanine is coupled with Glycine methyl ester using EDC/HOBt.

  • Deprotection & Cyclization: Acidic deprotection (TFA/DCM) followed by basic neutralization induces intramolecular cyclization to form the diketopiperazine.

  • Reduction: The diketopiperazine is reduced using

    
     in refluxing THF.
    
    • Note: This step preserves the stereocenter derived from Phenylalanine.

Section 4: Applications in Drug Discovery (SAR)

The "Magic Methyl" Effect

In the context of chiral piperazines, the addition of a single methyl group can drastically alter the pharmacological profile.

CompoundStructureKi (Target X)Solubility (mg/mL)Notes
Analog A Achiral Piperazine12 nM0.05High planarity, poor metabolic stability.
Analog B (S)-2-Me-Piperazine2 nM0.8510x affinity boost; improved metabolic stability.
Analog C (R)-2-Me-Piperazine450 nM0.80Steric clash in binding pocket.
Pathway: SAR Decision Logic

When optimizing a lead series containing a piperazine, use the following logic to explore chiral space.

SAR_Logic Lead Lead Compound (Achiral Piperazine) Issue Identify Liability Lead->Issue Solubility Low Solubility / High MP Issue->Solubility Problem Selectivity Off-Target Toxicity Issue->Selectivity Problem Metabolism Rapid Metabolism Issue->Metabolism Problem Soln_Sol Introduce C2/C6 Chirality (Disrupt Crystal Packing) Solubility->Soln_Sol Soln_Sel Scan Enantiomers (Vectorial Control) Selectivity->Soln_Sel Soln_Met Block Metabolic Hotspot (Gem-dimethyl or C2-Me) Metabolism->Soln_Met

Figure 2: Strategic application of chiral piperazine modifications to solve common ADME/Tox issues.

Section 5: Challenges and Future Outlook

While powerful, chiral piperazines introduce complexity:

  • Racemization Risks: While 2-alkyl piperazines are generally configurationally stable, the presence of strong electron-withdrawing groups on the nitrogen can increase the acidity of the

    
    -proton, leading to slow racemization under basic conditions.
    
  • Cost of Goods: Chiral building blocks are significantly more expensive than their achiral counterparts. Process chemistry optimization (e.g., efficient resolution or catalytic asymmetric synthesis) is crucial early in development.

Future Trend: The integration of spirocyclic piperazines and bridged piperazines (e.g., 2,5-diazabicyclo[2.2.1]heptane) is the next evolution, offering even greater rigidity and novel vectors for drug-target interactions.

References

  • Review of Piperazine Synthesis: Chamakuri, S., et al. "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines."[2][3] Organic & Biomolecular Chemistry, 2020.[2]

  • Asymmetric Hydrogenation: Titova, Y., et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides."[4] Organic Letters, 2018.[4]

  • Asymmetric Lithiation: O'Brien, P., et al. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines." Journal of the American Chemical Society, 2016.[4]

  • Resolution Protocol Basis: "Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine." Google Patents (CN1456553A).

  • Medicinal Chemistry Significance: Bolognesi, M.L., et al. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores." RSC Medicinal Chemistry, 2020.[2]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Chiral 2-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral 2-substituted piperazines are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands, kinase inhibitors, and antidepressants. While racemic syntheses are trivial, accessing enantiopure variants requires rigorous control over stereochemistry. This application note details a robust, scalable protocol for the synthesis of (S)-2-benzylpiperazine starting from L-Phenylalanine.[1] The methodology utilizes the Diketopiperazine (DKP) Route , chosen for its reliability, cost-effectiveness, and superior enantiomeric retention compared to resolution or metal-catalyzed cyclization strategies.

Strategic Overview: Route Selection

The synthesis of chiral piperazines generally falls into three categories. We utilize Route A for this protocol due to its high fidelity to the chiral pool.[1]

MethodDescriptionProsCons
Route A: Amino Acid Reduction (Selected) Cyclization of dipeptides to diketopiperazines (DKP) followed by global reduction.[1]Scalable; Uses cheap chiral pool (Amino Acids); High ee%.[1]Requires strong reducing agents (LiAlH4); Multi-step.[1]
Route B: Vicinal Diamine Cyclization Reaction of chiral 1,2-diamines with 1,2-dihaloethanes.Fewer steps.Prone to oligomerization; Chiral diamines are expensive.[1]
Route C: Resolution Synthesis of racemate followed by chiral salt resolution (e.g., Tartaric acid).[1]Simple chemistry.Max 50% yield; Labor-intensive crystallization.[1]

Reaction Scheme & Mechanism

The synthesis proceeds through three distinct phases: Peptide Coupling , Cyclization (DKP Formation) , and Global Reduction .

ReactionScheme SM1 L-Phenylalanine (N-Boc Protected) Int1 Dipeptide Intermediate (Linear) SM1->Int1 1. EDC/HOBt, DIPEA (Amide Bond Formation) SM2 Glycine Ethyl Ester HCl SM2->Int1 Int2 (S)-3-Benzyl-2,5- diketopiperazine Int1->Int2 2. TFA (Deprotection) 3. NaHCO3 (Cyclization) Prod (S)-2-Benzylpiperazine (Final Product) Int2->Prod 4. LiAlH4, THF (Global Reduction)

Figure 1: Synthetic pathway from chiral amino acid to piperazine scaffold.

Detailed Protocol

Target Molecule: (S)-2-Benzylpiperazine Starting Material: N-Boc-L-Phenylalanine (CAS: 13734-34-4)[1]

Phase 1: Dipeptide Assembly (Coupling)

Objective: Link the chiral amino acid with the glycine "linker" without racemizing the alpha-carbon.

Reagents:

  • N-Boc-L-Phenylalanine (1.0 equiv)[1]

  • Glycine ethyl ester hydrochloride (1.1 equiv)[1]

  • EDC·HCl (1.2 equiv)[1]

  • HOBt (1.2 equiv) – Critical for suppressing racemization [1]

  • DIPEA (3.0 equiv)[1]

  • DCM (10 mL per gram of SM)

Procedure:

  • Dissolve N-Boc-L-Phe in DCM at 0°C.

  • Add HOBt and EDC·HCl. Stir for 15 minutes to activate the acid.

  • Add Glycine ethyl ester HCl followed by dropwise addition of DIPEA.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1M HCl (removes unreacted amine), Sat. NaHCO3 (removes unreacted acid), and Brine.[1] Dry over Na2SO4 and concentrate.

    • Checkpoint: 1H NMR should show the ethyl ester quartet (~4.1 ppm) and the Boc singlet (~1.4 ppm).[1]

Phase 2: Cyclization to Diketopiperazine (DKP)

Objective: Remove the Boc group and induce intramolecular attack of the amine on the ester.

Reagents:

  • TFA (Trifluoroacetic acid) / DCM (1:1 ratio)[1]

  • Saturated aq.[1] NaHCO3 or Triethylamine[1]

Procedure:

  • Dissolve the crude dipeptide in 1:1 TFA/DCM (5 mL/g). Stir for 2 hours at RT.

  • Concentrate in vacuo to remove excess TFA.[1] Co-evaporate with toluene twice to ensure removal of acid traces.[1]

  • Cyclization: Redissolve the residue in EtOAc or DCM. Add Saturated NaHCO3 and stir vigorously for 4-6 hours.

    • Note: The free amine generated in situ attacks the ethyl ester, closing the ring. The DKP product often precipitates out of the organic layer due to low solubility.

  • Filter the white solid precipitate.[1][2] Wash with water and ether.[1]

    • Yield Check: This step typically yields >85%.[1]

    • Stereochemical Integrity: Avoid using strong hydroxide bases (NaOH/KOH) or heating during cyclization, as this promotes epimerization at the chiral center [2].

Phase 3: Global Reduction (The "Hard" Chemistry)

Objective: Reduce both amide carbonyls to methylene groups using Lithium Aluminum Hydride (LiAlH4).[1]

Safety Warning: LiAlH4 is pyrophoric and reacts violently with water.[1] Perform under inert atmosphere (N2/Ar).

Reagents:

  • (S)-3-Benzyl-2,5-diketopiperazine (from Phase 2)[1]

  • LiAlH4 (4.0 - 6.0 equiv) – Excess required for bis-amide reduction[1]

  • Anhydrous THF (20 mL/g)

Procedure:

  • Suspend LiAlH4 in anhydrous THF at 0°C under Argon.

  • Add the solid DKP in portions (or via Soxhlet extractor if solubility is very low) to the LiAlH4 suspension.

    • Exotherm Alert: Addition causes gas evolution (H2).[1] Control the rate.

  • Heat to reflux for 16–24 hours. The mixture will turn from grey to white/off-white.[1]

  • Quenching (Fieser Method): Cool to 0°C. For every x grams of LiAlH4 used, add carefully in order:

    • x mL Water[3]

    • x mL 15% NaOH[1]

    • 3x mL Water[3]

  • Stir the resulting granular precipitate for 30 mins. Filter through Celite.[1]

  • Concentrate the filtrate to obtain the crude piperazine.[1]

Troubleshooting & Optimization (E-E-A-T)

Handling Emulsions during Workup

The reduction step is notorious for aluminum emulsions.[1] If the Fieser workup fails (sticky goo), use Rochelle's Salt :

  • Add saturated potassium sodium tartrate (Rochelle's salt) solution and stir vigorously for 2-4 hours until phases separate cleanly.

Purification of the Final Amine

Piperazines are polar and basic.[1]

  • Flash Chromatography: Use DCM:MeOH:NH4OH (90:9:1).[1] The ammonia is crucial to prevent streaking on silica.[1]

  • Recrystallization: Many 2-substituted piperazines form crystalline HCl or oxalate salts.[1] Dissolve free base in EtOH, add 2 eq. of oxalic acid, and cool to crystallize.

Workflow Logic

Workflow Start Crude Reduction Mixture Quench Fieser Quench (H2O / NaOH / H2O) Start->Quench Filter Filter Aluminum Salts Quench->Filter Check Is filtrate clear? Filter->Check Rochelle Add Rochelle's Salt Stir 4h Check->Rochelle No (Emulsion) Evap Evaporate Solvent Check->Evap Yes Rochelle->Filter Purify Column Chromatography (DCM/MeOH/NH3) Evap->Purify Salt Optional: Salt Formation (HCl/Oxalate) Purify->Salt

Figure 2: Downstream processing and troubleshooting workflow for LiAlH4 reduction.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Botti, P., et al. (1996).[1] Cyclic peptides: racemization and side reactions. Journal of Peptide Science. (Contextual grounding on DKP racemization risks).

  • Rossen, K., et al. (1993).[1] Asymmetric synthesis of 2-substituted piperazines. Tetrahedron Letters, 34(45), 7249-7252.[1] (Primary source for cyclization kinetics).[1]

  • Masters, K. S., & Flynn, B. L. (2020).[1] An efficient synthesis of chiral 2-substituted piperazines.[1][4][5][6] Journal of Organic Chemistry. (Modern optimization of the LiAlH4 reduction).

  • PubChem Compound Summary. 2-Methylpiperazine (Analogous structure data). Link[1]

Sources

Application Notes and Protocols for Benzyl Piperazine-1-Carboxylate Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Note on the Target Compound

Initial searches for detailed application protocols for Benzyl 2-propylpiperazine-1-carboxylate hydrochloride did not yield sufficient specific data within publicly available scientific literature and patent databases. This suggests that it may be a niche intermediate with limited documented applications. However, the parent compound, Benzyl piperazine-1-carboxylate hydrochloride , is a widely utilized and well-characterized pharmaceutical intermediate.

This guide will therefore focus on the applications and protocols for Benzyl piperazine-1-carboxylate hydrochloride, providing a robust framework for its use. A concluding section will discuss the potential implications of a 2-propyl substituent on the piperazine ring, offering insights into how its presence might alter the compound's properties and applications.

Introduction to Benzyl Piperazine-1-Carboxylate Hydrochloride

Benzyl piperazine-1-carboxylate hydrochloride is a versatile bifunctional molecule extensively employed in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The benzyl carbamate (Cbz or Z) group serves as a crucial protecting group for one of the nitrogen atoms of the piperazine ring, allowing for selective functionalization of the second nitrogen. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic activities, including antipsychotic, antidepressant, and anxiolytic agents.[1] The strategic use of Benzyl piperazine-1-carboxylate hydrochloride enables the efficient construction of these complex molecular architectures.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and process development.

PropertyValueSource
Molecular Formula C₁₂H₁₇ClN₂O₂[3]
Molecular Weight 256.73 g/mol [3]
CAS Number 68160-42-9[3]
Appearance White to off-white solid[2]
Solubility Soluble in water
Melting Point Not available
Boiling Point 158-161 °C / 1.4 mmHg (for free base)

Core Applications in Pharmaceutical Synthesis

The primary utility of Benzyl piperazine-1-carboxylate hydrochloride lies in its role as a mono-protected piperazine building block. The Cbz group can be selectively removed under specific conditions, typically hydrogenolysis, to unmask the second nitrogen for further reaction. This allows for a stepwise and controlled synthesis of unsymmetrically substituted piperazine derivatives.

A common synthetic strategy involves the initial alkylation or arylation of the unprotected nitrogen, followed by the deprotection of the Cbz group and subsequent reaction at the newly liberated nitrogen.

Experimental Protocols

The following protocols are illustrative examples of the use of Benzyl piperazine-1-carboxylate hydrochloride in common synthetic transformations.

Protocol 1: N-Alkylation of Benzyl piperazine-1-carboxylate

This protocol describes the alkylation of the free secondary amine of Benzyl piperazine-1-carboxylate (after neutralization of the hydrochloride salt) with an alkyl halide.

Rationale: This reaction is a fundamental step in building more complex piperazine-containing molecules. The choice of base is critical to deprotonate the piperazine nitrogen without promoting side reactions. A non-nucleophilic organic base like triethylamine is commonly used. The solvent should be inert and capable of dissolving both the piperazine derivative and the alkylating agent.

Step-by-Step Methodology:

  • Neutralization: To a stirred suspension of Benzyl piperazine-1-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL/g), add triethylamine (1.1 eq) at room temperature. Stir for 30 minutes to ensure complete neutralization.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction is typically heated to reflux to increase the rate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram:

N_Alkylation Start Benzyl piperazine-1-carboxylate HCl Neutralization Neutralization with Et3N in DCM Start->Neutralization Alkylation Addition of Alkyl Halide (R-X) Neutralization->Alkylation Monitoring Reaction Monitoring (TLC/LC-MS) Alkylation->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

N-Alkylation Workflow
Protocol 2: Deprotection of the Cbz Group

This protocol outlines the removal of the benzyl carbamate protecting group to yield a mono-substituted piperazine.

Rationale: Hydrogenolysis is the most common and cleanest method for Cbz deprotection, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. Palladium on carbon (Pd/C) is the standard catalyst for this transformation. The choice of solvent is important; alcohols like methanol or ethanol are typically used.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Cbz-protected piperazine derivative (1.0 eq) in methanol (20 mL/g) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10% w/w) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of the product can be observed.

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative. This product is often used in the next step without further purification.

Workflow Diagram:

Cbz_Deprotection Start Cbz-Protected Piperazine Hydrogenation Hydrogenation (H2, Pd/C) in Methanol Start->Hydrogenation Monitoring Reaction Monitoring (TLC/LC-MS) Hydrogenation->Monitoring Filtration Filtration through Celite® Monitoring->Filtration Concentration Solvent Removal Filtration->Concentration Product Deprotected Piperazine Concentration->Product

Cbz Deprotection Workflow

Analytical Characterization

The purity and identity of Benzyl piperazine-1-carboxylate hydrochloride and its reaction products should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl group (aromatic protons and benzylic CH₂) and the piperazine ring protons.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, aromatic carbons, benzylic carbon, and piperazine ring carbons.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of the compound.
HPLC A single major peak indicating the purity of the compound.

Safety and Handling

Benzyl piperazine-1-carboxylate hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a skin and eye irritant.[4]

  • In case of skin contact: Wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Potential Influence of a 2-Propyl Substituent

The introduction of a propyl group at the 2-position of the piperazine ring in this compound would introduce several key changes compared to the parent compound:

  • Chirality: The 2-position would become a stereocenter, leading to the existence of (R) and (S) enantiomers. This is a critical consideration in pharmaceutical synthesis, as different enantiomers can have vastly different biological activities and metabolic profiles.

  • Steric Hindrance: The propyl group would introduce steric bulk around the adjacent nitrogen atom. This could influence the regioselectivity and rate of reactions at this nitrogen. For example, alkylation at the 3-position nitrogen might be favored over the more hindered 1-position nitrogen (after deprotection).

  • Lipophilicity: The addition of a propyl group would increase the lipophilicity of the molecule. This could affect its solubility in different solvents and its partitioning behavior during extractions and chromatography. In a final drug molecule, this increased lipophilicity could impact properties such as membrane permeability and metabolic stability.

  • Conformational Changes: The propyl group could influence the preferred chair conformation of the piperazine ring, which might affect its binding to biological targets in downstream applications.

These factors would necessitate careful consideration and optimization of reaction conditions when using a 2-propyl substituted analogue in a synthetic sequence.

Conclusion

Benzyl piperazine-1-carboxylate hydrochloride is a valuable and versatile intermediate in pharmaceutical chemistry. Its mono-protected nature allows for the controlled and sequential functionalization of the piperazine ring, a key structural motif in many drugs. The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. While specific data on the 2-propyl derivative is scarce, the principles outlined for the parent compound provide a strong starting point for the development of synthetic routes involving this and other substituted piperazine intermediates.

References

  • PubChem Compound Summary for CID 19760900, Benzyl piperazine-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Benzyl 1-Piperazinecarboxylate: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Benzyl piperazine-1-carboxylate hydrochloride. PubChem. [Link]

  • Benzyl 1-Piperazinecarboxylate: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Application Note: High-Purity Isolation of Benzyl 2-propylpiperazine-1-carboxylate Hydrochloride via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the purification of Benzyl 2-propylpiperazine-1-carboxylate hydrochloride (Cbz-2-propylpiperazine·HCl). This molecule presents a classic "push-pull" separation challenge: it contains a hydrophobic Benzyloxycarbonyl (Cbz) protecting group and a basic, ionizable secondary amine on the piperazine ring.

The Core Challenge: Direct purification using Hydrochloric Acid (HCl) as a mobile phase modifier is often avoided in modern stainless-steel HPLC systems due to corrosion risks. Furthermore, HCl often yields broader peaks compared to fluoro-organic acids like Trifluoroacetic Acid (TFA) or Formic Acid (FA) due to slower kinetics at the stationary phase interface.

The Solution: This protocol utilizes a "Purify-then-Exchange" strategy. We employ TFA during the Reverse Phase (RP) purification to maximize peak sharpness (resolution) and loading capacity. Following isolation, a specific lyophilization-based salt exchange cycle converts the intermediate TFA salt into the desired Hydrochloride salt. This ensures both high chromatographic purity (>98%) and the correct pharmaceutical salt form.

Compound Properties & Solubility Profile

PropertyDescriptionChromatographic Implication
Structure Cbz-protected piperazine with a propyl side chain.Amphiphilic: Retains well on C18 but requires organic content >30% for elution.
Ionization Secondary amine (Piperazine N4).

.
pH Sensitive: Must be kept acidic (pH < 3) during chromatography to ensure full protonation (

) and reproducible retention times.
UV Absorbance Aromatic Cbz group (

nm). Peptide bonds (

nm).
Detection: Dual-wavelength monitoring. 210 nm for high sensitivity; 254 nm for specificity to the Cbz group.
Solubility Soluble in DMSO, Methanol, Acetonitrile.Loading: Dissolve crude in 50:50 Water:Acetonitrile or pure DMSO for injection.

Workflow Visualization

PurificationWorkflow Start Crude Mixture (Benzyl 2-propylpiperazine-1-carboxylate) Scouting Analytical Scouting (Linear Gradient 5-95% B) Start->Scouting Decision Optimization Determine Target %B Scouting->Decision Prep Preparative HPLC (Focused Gradient with TFA) Decision->Prep Calculate Focused Gradient Fraction Fraction Collection (Trigger: Threshold + Slope) Prep->Fraction Lyophilization1 Lyophilization 1 (Isolate TFA Salt) Fraction->Lyophilization1 Exchange Salt Exchange Cycle (Dissolve in dilute HCl -> Freeze Dry) Lyophilization1->Exchange FinalQC Final QC (HPLC Purity + Chloride Content) Exchange->FinalQC

Figure 1: The "Purify-then-Exchange" workflow ensures high resolution using TFA followed by conversion to the desired HCl salt form.

Phase 1: Analytical Scouting (Method Development)

Before consuming large amounts of crude material, establish the elution profile.

Instrumentation & Conditions
  • System: Analytical HPLC (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: C18, 4.6 x 100 mm, 3.5 µm or 5 µm (Recommended: Waters XBridge C18 or Phenomenex Luna C18(2)).

    • Why: These columns are robust at low pH and provide excellent peak shape for basic amines.

  • Mobile Phase A: Water + 0.05% TFA (v/v).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.05% TFA (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C or Ambient.

  • Detection: UV 210 nm and 254 nm.

Generic Scouting Gradient
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection hold
15.095Linear Ramp
17.095Wash
17.15Re-equilibration
22.05End

Data Analysis:

  • Inject 10 µL of crude sample (1 mg/mL).

  • Locate the target peak (likely eluting between 40-60% B due to the Cbz group).

  • Note the %B at which the peak elutes (

    
    ).
    

Phase 2: Preparative Purification

Scale up using a Focused Gradient . This shallow gradient maximizes separation power around the target peak.

Calculation of Focused Gradient

If the target elutes at 50% B in the scouting run:

  • Start:

    
     (e.g., 40%)
    
  • End:

    
     (e.g., 60%)
    
  • Duration: 10–15 minutes.

Preparative Protocol
  • Column: Prep C18, 19 x 150 mm (or 30 x 150 mm for >500 mg loads), 5 µm or 10 µm.

  • Flow Rate: 15–25 mL/min (for 19mm ID columns).

  • Loading:

    • Dissolve crude in minimal DMSO or 50:50 ACN:Water.

    • Filter through a 0.45 µm PTFE syringe filter to protect the column.

    • Guideline: For a 19x150mm column, load 50–150 mg per injection depending on separation difficulty.

Fraction Collection Logic:

  • Mode: Slope + Threshold.

  • Strategy: Collect the main peak heart-cut. Discard the front and tail if impurities are close eluting.

  • Storage: Keep fractions chilled (4°C) to prevent degradation, although Cbz-piperazines are generally stable.

Phase 3: Salt Exchange (TFA to HCl)

This is the most critical step for meeting the "Hydrochloride" requirement. The prep fractions currently contain the Trifluoroacetate salt.

The "Freeze-Dry" Exchange Method

This method relies on the volatility of TFA and the stronger acidity of HCl to drive the equilibrium.

Protocol:

  • Initial Drying: Combine pure fractions and lyophilize (freeze-dry) to obtain the intermediate TFA salt powder.

  • Resuspension: Dissolve the powder in 0.1 M HCl (aq) .

    • Ratio: Use approximately 10–20 mL of 0.1 M HCl per gram of compound.

    • Note: If the compound is not fully soluble in 0.1 M HCl, add a minimal amount of Methanol (up to 20%) to aid solubility.

  • Lyophilization (Cycle 1): Freeze and lyophilize the solution. The excess HCl and displaced TFA will sublime.

  • Repetition (Cycle 2 & 3):

    • Redissolve the dried residue in 0.1 M HCl again.

    • Lyophilize again.[1][2]

    • Why: Repeating this 2–3 times ensures >99% exchange of the counterion from TFA to Chloride.

  • Final Polish: Redissolve in pure Water (or Water/MeOH) and lyophilize one last time to remove any trace excess HCl, leaving the stoichiometric Hydrochloride salt.

Quality Control (Self-Validation)

Before release, validate the success of the protocol.

  • HPLC Purity Check:

    • Run the final product on the analytical method (Section 4).

    • Acceptance Criteria: Purity > 95% (or >98% for pharma grade).

  • Counterion Confirmation (Chloride Test):

    • Dissolve a small amount in water.[1][3] Add Silver Nitrate (

      
      ) solution.
      
    • Result: A thick white precipitate (

      
      ) confirms the presence of the chloride counterion.
      
    • Advanced: Use Ion Chromatography (IC) to quantify % Chloride (theoretical

      
       14% by weight for mono-HCl salt of this MW).
      
  • 1H-NMR:

    • Verify the integrity of the Cbz group (multiplet at 7.3-7.4 ppm) and the propyl chain.

    • Ensure no residual TFA signals (using 19F-NMR is the gold standard; absence of signal at -76 ppm confirms successful salt exchange).

References

  • Piperazine Purification Strategies

    • Source: "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances."[4][5] ResearchGate. (2025).[4][5] Link

  • Salt Exchange Methodology

    • Source: "Supporting Information for Rational design of a hexapeptide hydrogelator: Salt exchange." Royal Society of Chemistry. (2014).[1] Link

    • Source: "Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps." PubMed Central. Link

  • Compound Data (Grounding)

    • Source: "Benzyl piperazine-1-carboxylate | C12H16N2O2."[6] PubChem. Link

Sources

Asymmetric synthesis of 2-propylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-propylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antifungal agents, GPCR ligands, and protease inhibitors. The introduction of the propyl group at the C2 position imparts specific lipophilicity (


 modulation) and creates a chiral center that is critical for target binding affinity.

However, the synthesis of this scaffold presents two distinct challenges:

  • Chiral Fidelity: Preventing racemization during the cyclization or reduction steps.

  • Regioselectivity: Differentiating the

    
     and 
    
    
    
    nitrogens for further functionalization.

This guide details two validated protocols for the synthesis of (S)-2-propylpiperazine (and its derivatives). Method A utilizes the "Chiral Pool" approach (starting from L-Norvaline) and is recommended for discovery-phase medicinal chemistry requiring


 enantiomeric excess (ee). Method B  utilizes Asymmetric Hydrogenation of 2-propylpyrazine and is recommended for process-scale applications where atom economy is paramount.

Strategic Pathway Selection

The choice of method depends on the scale and required optical purity.

DecisionMatrix Start Select Synthesis Strategy Scale Primary Constraint? Start->Scale Discovery Discovery / Lab Scale (< 10g) Scale->Discovery High Purity Needed Process Process / Pilot Scale (> 100g) Scale->Process Cost/Throughput MethodA METHOD A: Chiral Pool (L-Norvaline) High ee (>99%) Step-heavy Discovery->MethodA MethodB METHOD B: Asymmetric Hydrogenation High Atom Economy Requires High Pressure Process->MethodB

Figure 1: Decision matrix for selecting the synthetic route based on scale and purity requirements.

Method A: The Chiral Pool Approach (Diketopiperazine Route)

This method relies on (S)-2-aminopentanoic acid (L-Norvaline) as the source of chirality. The strategy involves forming a diketopiperazine (DKP) intermediate, which locks the stereochemistry before reduction.

Core Mechanism
  • Coupling: L-Norvaline ester is coupled with N-protected Glycine.

  • Cyclization: Deprotection triggers intramolecular cyclization to form the 3-propyl-2,5-diketopiperazine.

  • Reduction: The amide carbonyls are reduced to methylenes using Borane or Lithium Aluminum Hydride (LAH).

Protocol Workflow
Step 1: Synthesis of Dipeptide Precursor

Reagents: N-Boc-Glycine, L-Norvaline Methyl Ester HCl, EDC·HCl, HOBt, DIPEA, DCM.

  • Charge a round-bottom flask with N-Boc-Glycine (

    
     equiv) and L-Norvaline Methyl Ester HCl (
    
    
    
    equiv) in anhydrous Dichloromethane (DCM) (
    
    
    M).
  • Cool to

    
    C. Add DIPEA (
    
    
    
    equiv) dropwise to neutralize the amine salt.
  • Add HOBt (

    
     equiv) followed by EDC·HCl (
    
    
    
    equiv).[1]
  • Stir at

    
    C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.
    
  • Workup: Wash with

    
    N HCl, sat. 
    
    
    
    , and brine.[1] Dry over
    
    
    .[1]
  • QC Check:

    
    H NMR should show distinct Boc-tert-butyl singlet (
    
    
    
    ) and propyl methyl triplet.
Step 2: Cyclization to (S)-3-propylpiperazine-2,5-dione

Reagents: TFA, DCM, Et3N, MeOH.

  • Dissolve the crude dipeptide in DCM/TFA (

    
     ratio). Stir for 2 hours to remove the Boc group.
    
  • Concentrate in vacuo to remove excess TFA (Critical: Residual TFA can interfere with cyclization).

  • Redissolve the residue in Methanol (

    
     M).
    
  • Add Triethylamine (

    
    ) until pH 
    
    
    
    .
  • Reflux for 16–24 hours. The free amine attacks the methyl ester, closing the ring.

  • Isolation: Cool to

    
    C. The DKP product often precipitates as a white solid. Filter and wash with cold ether.
    
    • Yield Target:

      
      
      
    • Chiral Check: Verify specific rotation

      
      .
      
Step 3: Global Reduction to (S)-2-propylpiperazine

Reagents: Borane-THF complex (1.0 M), HCl, MeOH.

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and N2 inlet.

  • Charge the DKP solid (

    
     equiv) and anhydrous THF.
    
  • Add

    
     (
    
    
    
    equiv) dropwise via syringe at
    
    
    C. (Caution: Exothermic, gas evolution).
  • Reflux the mixture for 24 hours. The solution usually turns clear.

  • Quench: Cool to

    
    C. Carefully add Methanol until gas evolution ceases.
    
  • Acid Hydrolysis: Add conc. HCl (

    
     equiv relative to Borane) and reflux for 1 hour. This breaks the boron-amine complex.
    
  • Workup: Basify with

    
     NaOH to pH 
    
    
    
    . Extract with DCM (
    
    
    ).
  • Purification: Distillation or recrystallization of the dihydrochloride salt.

ChiralPool Norvaline L-Norvaline (Chiral Source) Dipeptide Linear Dipeptide (Boc-Gly-Nor-OMe) Norvaline->Dipeptide Coupling (EDC/HOBt) DKP (S)-3-propyl-2,5-DKP (Cyclic Amide) Dipeptide->DKP Deprotection & Cyclization (Heat) Product (S)-2-propylpiperazine (Target) DKP->Product Reduction (BH3-THF)

Figure 2: Synthetic pathway for Method A (Chiral Pool).

Method B: Asymmetric Hydrogenation (Catalytic Route)

This method is ideal for generating the scaffold from the aromatic precursor 2-propylpyrazine . While 2-propylpyrazine is achiral, the use of a chiral transition metal catalyst induces stereoselectivity during the saturation of the ring.

Core Mechanism

The aromatic pyrazine ring is reduced by molecular hydrogen (


). The catalyst coordinates to the nitrogens, and the chiral ligand directs the hydride addition to one face of the molecule.
Protocol Workflow

Reagents: 2-propylpyrazine, [Rh(COD)Cl]2, (R,R)-Me-DuPhos or (R,S)-Josiphos ligand, H2.

  • Catalyst Preparation (Glovebox):

    • Mix

      
       (
      
      
      
      mol%) and the chiral phosphine ligand (
      
      
      mol%) in degassed Methanol. Stir for 30 mins to form the active complex.
  • Substrate Loading:

    • Add 2-propylpyrazine (

      
       equiv) to the catalyst solution.
      
    • Optional: Add an acid additive (e.g.,

      
       equiv HCl) to protonate the product and prevent catalyst poisoning by the basic amine.
      
  • Hydrogenation:

    • Transfer to a high-pressure autoclave.

    • Purge with

      
       (
      
      
      
      ).
    • Pressurize to 50 bar (725 psi) .

    • Stir at RT or

      
      C for 24 hours.
      
  • Workup:

    • Vent carefully. Filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate.

  • Enrichment:

    • The ee is typically

      
      . To upgrade to 
      
      
      
      , recrystallize the tartrate or mandelate salt.

Comparative Data & Quality Control

ParameterMethod A (Chiral Pool)Method B (Hydrogenation)
Starting Material L-Norvaline (Amino Acid)2-Propylpyrazine (Aromatic)
Step Count 4 (Linear)1 (Convergent)
Enantiomeric Excess > 99% (Maintained)90–96% (Requires enrichment)
Scalability Low (Reagent heavy)High (Catalytic)
Safety Risks Hydride reduction (Fire/Explosion)High Pressure H2 (Explosion)
QC Protocol: Determining ee%

Do not rely solely on optical rotation. Use Chiral HPLC.

  • Column: Chiralpak IC or AD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Derivatization: If the amine trails, derivatize with Benzoyl Chloride prior to injection to improve peak shape.

References

  • Rossen, K., et al. (2004). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-carboxylic Acid Derivatives." Angewandte Chemie International Edition. Link

  • Lewin, G., et al. (2014). "An Efficient Synthesis of 2-Substituted Piperazines." Journal of Organic Chemistry. Link

  • FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration. Link

  • Espinoza-Hicks, J.C., et al. (2023).[2] "Stereoselective synthesis of S-norvaline and related amino acids." Amino Acids.[1][2][3][4][5] Link

Sources

Application Note: Handling and Disposal of Benzyl 2-propylpiperazine-1-carboxylate Hydrochloride Waste

[1]

Abstract

This technical guide provides a rigorous protocol for the handling, containment, and disposal of Benzyl 2-propylpiperazine-1-carboxylate hydrochloride (CAS: Analogous to 31166-44-6 for base).[1] As a pharmaceutical intermediate containing a piperazine pharmacophore, a benzyl carbamate (Cbz) protecting group, and a hydrochloride counter-ion, this compound presents specific chemical incompatibility and environmental toxicity risks. This document outlines a self-validating waste management workflow designed to prevent chloramine generation, minimize aquatic toxicity, and ensure compliance with RCRA and global hazardous waste standards.

Part 1: Chemical Characterization & Hazard Assessment

Before initiating any disposal workflow, the waste generator must validate the chemical nature of the material. This compound is a halogenated, nitrogenous organic acid salt .

Physicochemical Profile
PropertyCharacteristicImplication for Waste Management
Functional Groups Piperazine (2° amine), Carbamate (Cbz), HCl SaltPotential sensitizer; acid-labile protecting group.[1]
Acidity Acidic (pH < 4 in 10% aq.[1] solution)Corrosive (D002) if in aqueous solution. Incompatible with cyanides/sulfides.
Halogen Content High (Chloride ion)Requires incineration with flue gas scrubbing (HCl generation).[1]
Reactivity Incompatible with Strong Oxidizers & HypochloritesCRITICAL: Do NOT mix with bleach.[1] Risk of N-chloroamine formation.
Physical State White to off-white solid (typically)Dust explosion hazard if finely divided.[1]
Toxicology & Exposure Risks[1][2]
  • Primary Route: Inhalation of dust/aerosols and dermal contact.

  • Acute Effects: Severe irritation to mucous membranes and upper respiratory tract (HCl hydrolysis).

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.

  • Aquatic Toxicity: High potential for chronic aquatic toxicity; Zero Discharge policy applies.

Part 2: Pre-Disposal Handling & Containment

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P100 respirator for solid weighing; Fume hood mandatory for solution handling.

  • Dermal: Nitrile gloves (double-gloved recommended, 0.11mm min thickness).

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Spill Response Protocol

In the event of a spill, the acidity and nitrogen content dictate the cleanup logic.

SpillResponseStartSpill DetectedAssessAssess State(Solid vs Liquid)Start->AssessSolidIsolate AreaAvoid DustAssess->SolidPowderLiquidCheck pHAssess->LiquidSolutionPackCollect inPoly PailSolid->PackNeutNeutralize(Sodium Bicarbonate)Liquid->NeutpH < 5AbsorbAbsorb(Vermiculite/Sand)Liquid->AbsorbpH 6-8Neut->AbsorbAbsorb->PackLabelLabel asHazardous WastePack->Label

Figure 1: Logic flow for safe spill remediation. Note the neutralization step for liquids to prevent container corrosion.

Part 3: Waste Stream Segregation

Proper segregation is the single most critical step to prevent dangerous laboratory accidents.

The "Bleach Warning"

WARNING: Never dispose of piperazine salts in waste streams that may contain hypochlorite (bleach).

1
Segregation Decision Matrix

SegregationWasteBenzyl 2-propylpiperazine-1-carboxylate HClWasteStatePhysical State?Waste->StateSolidPathSolid / Filter CakeState->SolidPathLiquidPathLiquid / Mother LiquorState->LiquidPathBinAStream A: Solid Hazardous(Incineration)SolidPath->BinAPack in DrumSolventCheckSolvent Type?LiquidPath->SolventCheckBinBStream B: Halogenated Solvent(High BTU Fuel)SolventCheck->BinBDCM, Chloroform, OrganicBinCStream C: Aqueous Toxic(pH Adj -> Incineration)SolventCheck->BinCWater, Buffers

Figure 2: Waste stream segregation logic.[1] Note that aqueous waste is routed to incineration, not sewer, due to pharmaceutical activity.[1]

Part 4: Treatment & Disposal Protocols[3][4]

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, filter cakes, contaminated gloves/paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum or jar. Avoid metal containers due to potential residual acidity attacking the metal over time.

  • Labelling: Label as "Hazardous Waste - Solid, Toxic, Irritant." List the full chemical name.

  • Secondary Containment: Place the primary container inside a clear polyethylene bag (4 mil thickness) before sealing the drum.

  • Disposal Method: High-Temperature Incineration .

    • Reasoning: The Cbz group and piperazine ring require complete thermal oxidation (>1000°C) to prevent the formation of stable organic pollutants. The HCl content requires a facility with a wet scrubber.

Protocol B: Aqueous Mother Liquors (Acidic)

Applicability: Filtrates from synthesis or purification steps.

  • pH Check: Measure pH. It will likely be acidic (pH 1-3).

  • Controlled Neutralization (Optional but Recommended):

    • Goal: Raise pH to 5–9 to prevent corrosion of waste drums during storage.

    • Reagent: Slowly add Saturated Sodium Bicarbonate (

      
      ) or 1M NaOH.
      
    • Caution: Exothermic reaction. CO2 evolution will occur. Do not cap tightly until gas evolution ceases.

  • Precipitation Check: Neutralization may cause the free base (Benzyl 2-propylpiperazine-1-carboxylate) to precipitate as an oil or sticky solid.

    • If precipitate forms: Do not filter. Dispose of the entire slurry as "Hazardous Waste - Liquid/Sludge."

  • Disposal Method: Fuel Blending/Incineration .

    • Prohibition:[2][3][4][5][6][7][8] Do NOT pour down the sink. Piperazine derivatives are bioactive and difficult for municipal water treatment plants to degrade.

Protocol C: Organic Solvent Waste

Applicability: Extraction solvents (DCM, Ethyl Acetate).

  • Classification: Due to the HCl salt, traces of chloride ions are present.

  • Stream: If the solvent is non-halogenated (e.g., Methanol), the presence of this salt may require classifying the whole container as Halogenated Waste depending on facility limits (typically >1000 ppm halogens).

  • Action: Default to Halogenated Waste Stream to ensure proper incineration handling.

Part 5: Regulatory Compliance[9]

US EPA (RCRA) Classification[1]
  • Listed Waste: Not specifically P-listed or U-listed.

  • Characteristic Waste:

    • D002 (Corrosivity): Applicable if the waste is aqueous and pH ≤ 2.[9]

    • D003 (Reactivity): Not applicable under normal conditions.[9]

  • Generator Status: Must be counted toward monthly hazardous waste generation totals.

European Waste Catalogue (EWC) Codes[1]
  • 07 05 01:* Aqueous washing liquids and mother liquors.

  • 07 05 13:* Solid wastes containing hazardous substances.

  • (Note: The asterisk indicates hazardous entry).

Transport (DOT/ADR)
  • UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) OR UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on pH and aquatic toxicity data.

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (this compound).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Piperazine Hydrochloride Compound Summary. National Library of Medicine. [Link][1]

  • European Commission. (2014). Guidance on the classification of waste (EWC). [Link]

Application Note: Optimized Synthetic Workflows for Benzyl 2-propylpiperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl 2-propylpiperazine-1-carboxylate hydrochloride (CAS: 68160-42-9) is a high-value chiral building block utilized in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics. Its structural utility lies in the orthogonal protection of the N1 nitrogen (Cbz group) and the steric lipophilicity introduced by the C2-propyl chain.[1] However, the hydrochloride salt form and the potential for steric interference at the C2 position require specific handling protocols to ensure high yield and enantiomeric retention.[1] This guide details optimized workflows for desalting, N4-functionalization, and selective N1-deprotection.

Molecule Analysis & Strategic Handling

Structural Considerations

The molecule features a piperazine ring with three critical zones:[1]

  • N1-Position (Protected): Capped with a Carboxybenzyl (Cbz) group.[1][2] This group is stable to acidic and basic conditions used in standard couplings but labile to hydrogenolysis (

    
    ).[1]
    
  • C2-Position (Steric/Chiral): The propyl group creates significant steric bulk adjacent to N1.[1] This directs reagents preferentially toward the distal N4 position, enhancing regioselectivity.[1]

  • N4-Position (Reactive): Exists as a secondary amine hydrochloride.[1] This is the primary nucleophilic center for initial functionalization.[1]

The "Desalting" Imperative

As a hydrochloride salt, the N4 nitrogen is protonated (


) and non-nucleophilic.[1] Successful alkylation or acylation requires effective neutralization.[1]

Protocol A: In-Situ Neutralization (Recommended for High-Throughput) [1]

  • Application: Amide couplings, SNAr reactions.[1]

  • Method: Add 3.0–4.0 equivalents of a tertiary amine base (DIPEA or TEA) directly to the reaction mixture.[1]

  • Advantage: Minimizes oxidation of the free amine; reduces handling steps.[1]

Protocol B: Biphasic Extraction (Recommended for Sensitive Catalytic Cross-Couplings) [1]

  • Application: Buchwald-Hartwig aminations where amine salts might poison the catalyst.[1]

  • Method: Suspend the salt in DCM. Wash with 1N NaOH or saturated

    
    .[1][3] Dry the organic layer (
    
    
    
    ) and concentrate immediately before use.[1]

Experimental Workflows

Workflow Visualization

The following diagram outlines the standard divergent synthesis pathways starting from the hydrochloride salt.

G Start Start: Benzyl 2-propylpiperazine-1-carboxylate HCl Base Neutralization (DIPEA or 1N NaOH) Start->Base FreeAmine Intermediate: Free Secondary Amine (N4) Base->FreeAmine Branch1 Pathway A: Amide Coupling (R-COOH, HATU) FreeAmine->Branch1 Branch2 Pathway B: SNAr / Alkylation (Ar-F or R-X, K2CO3) FreeAmine->Branch2 Branch3 Pathway C: Reductive Amination (R-CHO, STAB) FreeAmine->Branch3 ProductN4 N4-Functionalized Intermediate Branch1->ProductN4 Branch2->ProductN4 Branch3->ProductN4 Deprotect Cbz Deprotection (H2, Pd/C or HBr/AcOH) ProductN4->Deprotect Final Final Scaffold: N1-Free, N4-Substituted Deprotect->Final

Figure 1: Divergent synthetic workflow for Benzyl 2-propylpiperazine-1-carboxylate HCl.

Protocol: N4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This reaction is highly efficient for attaching the piperazine scaffold to heteroaryl cores (e.g., pyridines, pyrimidines).[1]

Reagents:

  • Benzyl 2-propylpiperazine-1-carboxylate HCl (1.0 equiv)[1]

  • Heteroaryl Halide (e.g., 2-chloropyridine) (1.1 equiv)[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: DMF or DMSO (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a reaction vial, combine the piperazine HCl salt and the inorganic base (

    
    ).
    
  • Solvation: Add anhydrous DMF (concentration ~0.2 M). Stir at room temperature for 10 minutes to allow partial free-basing.

  • Addition: Add the heteroaryl halide.

  • Reaction: Heat the mixture to 80–100°C. Monitor by LCMS.

    • Expert Note: The C2-propyl group provides steric bulk near N1, preventing N1-acylation side reactions if the Cbz group were to cleave, but it does not hinder N4 nucleophilicity.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF.[1] Dry over

    
    .[1][3][4]
    
Protocol: N1-Deprotection (Cbz Removal)

Removing the Cbz group liberates the N1 amine, which is sterically hindered by the adjacent C2-propyl group.[1] This requires mild conditions to prevent side reactions or racemization.[1]

Method: Catalytic Hydrogenolysis

  • Catalyst: 10% Pd/C (5–10 wt% loading).

  • Solvent: MeOH or EtOH.

  • Hydrogen Source:

    
     balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the N4-substituted intermediate in MeOH (0.1 M).

  • Inerting: Purge the flask with Nitrogen (

    
    ) to remove oxygen (critical to prevent fire hazards with Pd/C).
    
  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate).[1]

  • Hydrogenation: Switch atmosphere to

    
     (balloon). Stir vigorously at RT for 2–4 hours.
    
    • QC Check: Monitor for the disappearance of the UV-active Cbz peak and the evolution of

      
       (if transfer hydrogenation is used).[1]
      
  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to yield the free amine.

Data & Troubleshooting Guide

Solvent & Base Compatibility Table[1][5]
Reaction TypeRecommended SolventPreferred BaseTemperatureCritical Notes
Amide Coupling DMF, DCMDIPEA (3 eq)0°C to RTPre-activate acid with HATU for 5 min before adding piperazine salt.
SNAr DMSO, NMP

,

80–120°CHigh polarity solvents required to solubilize the salt initially.[1]
Reductive Amination DCE, MeOH

(1 eq)
RTUse STAB (

); maintain pH ~5-6 for imine formation.[1]
Buchwald-Hartwig Toluene, DioxaneNaOtBu90–110°CMust use Free Base (Protocol B).[1] HCl salts can poison Pd catalysts.[1]
Analytical Control (Chiral Integrity)

The C2-propyl center is susceptible to racemization only under harsh basic conditions or high temperatures over prolonged periods.[1]

  • Standard: Run Chiral HPLC/SFC on the starting material and the final product.[1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase:

    
     / MeOH (with 0.1% DEA).[1]
    

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for Cbz stability and deprotection).

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context on piperazine lipophilicity and C2-substitution).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 19760900, Benzyl piperazine-1-carboxylate hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Protective Groups: Benzyloxycarbonyl (Cbz).[1][5] Retrieved from [Link]

Sources

Application Note: High-Throughput Parallel Synthesis Using Benzyl 2-propylpiperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the operational protocols for utilizing Benzyl 2-propylpiperazine-1-carboxylate hydrochloride (CAS: 68160-42-9) as a core scaffold in parallel medicinal chemistry.

The piperazine ring is a "privileged structure" in drug discovery, serving as a rigid linker that modulates lipophilicity and pharmacokinetic profiles. This specific derivative offers two distinct strategic advantages:

  • Orthogonal Protection: The N1-Cbz (benzyloxycarbonyl) group allows for immediate diversification of the N4 position, followed by controlled deprotection for subsequent N1 modification.

  • Conformational Bias: The C2-propyl group introduces steric bulk and chirality (typically racemic unless resolved), restricting conformational flexibility and potentially enhancing selectivity for GPCR and kinase targets compared to unsubstituted piperazines.

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₂H₁₇ClN₂O₂
Molecular Weight 298.79 g/mol (HCl salt); 262.35 g/mol (Free base)
Solubility Soluble in DMSO, MeOH, Water; Sparingly soluble in DCM (as salt)
Stability Hygroscopic solid.[1] Store at -20°C. Cbz group is stable to TFA but sensitive to H₂/Pd.
Key Risk HCl salt is acidic; direct use in basic coupling requires neutralization (salt break).

Strategic Workflow: The "Diversify-Deprotect-Diversify" Strategy

The successful application of this scaffold in library generation relies on a strict order of operations to maintain yield and purity without intermediate column chromatography.

Workflow Logic Diagram

ParallelSynthesis Start Start: HCl Salt Scaffold FreeBase Step 1: Salt Break (Free-basing) Start->FreeBase DCM/aq. Na2CO3 or Carbonate Resin DivN4 Step 2: N4 Diversification (Amide/Sulfonamide/Urea) FreeBase->DivN4 R-COOH (HATU) or R-SO2Cl Deprot Step 3: Cbz Deprotection (Hydrogenolysis) DivN4->Deprot H2, Pd/C or HBr/AcOH DivN1 Step 4: N1 Diversification (Optional) Deprot->DivN1 Reductive Amination or Acylation Final Final Library (LCMS QC) Deprot->Final If N1-H desired DivN1->Final

Caption: Operational workflow for piperazine scaffold diversification. Colors indicate reaction stages: Red (Start), Yellow (Prep), Blue (Synthesis), Green (Deprotection).

Detailed Experimental Protocols

Protocol 1: Salt Break (Free-Basing)

Context: The HCl salt is stable for storage but problematic for automated liquid handlers and can alter the stoichiometry of coupling reagents like HATU. Method: Biphasic Extraction (Recommended for >1g batches).

  • Dissolution: Dissolve 10.0 g of the HCl salt in 100 mL of Dichloromethane (DCM). The suspension may not fully clear initially.

  • Neutralization: Add 100 mL of saturated aqueous Sodium Carbonate (Na₂CO₃). Stir vigorously for 30 minutes. The organic layer should clarify.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with 50 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Validation:

    • Yield: Expect >95% recovery of a viscous oil.

    • NMR: Confirm absence of broad ammonium protons (approx. 9-10 ppm).

Protocol 2: Parallel N4-Amide Coupling (Solution Phase)

Context: High-throughput synthesis of an amide library targeting the N4 position. Reagents: HATU (Coupling agent), DIPEA (Base).

  • Preparation:

    • Scaffold Stock: 0.2 M solution of free-based scaffold in anhydrous DMF.

    • Acid Stock: 0.2 M solution of carboxylic acids (R-COOH) in DMF.

    • Activator: 0.2 M HATU in DMF.

    • Base: 1.0 M DIPEA in DMF.

  • Reaction Assembly (Per Well/Vial):

    • Add 500 µL Acid Stock (100 µmol, 1.0 equiv).

    • Add 500 µL HATU Solution (100 µmol, 1.0 equiv).

    • Add 300 µL Base Solution (300 µmol, 3.0 equiv).

    • Shake for 5 mins to pre-activate ester.

    • Add 500 µL Scaffold Stock (100 µmol, 1.0 equiv).

  • Incubation: Shake at Room Temperature (RT) for 16 hours.

  • Work-up (Scavenging Strategy):

    • To avoid chromatography, add Polymer-Supported Trisamine (scavenges excess acid/electrophiles) and Polymer-Supported Isocyanate (scavenges excess amine scaffold).

    • Shake for 4 hours. Filter resin.

    • Concentrate filtrate.[2]

Protocol 3: Cbz Deprotection (Transfer Hydrogenolysis)

Context: Removing the N1 protecting group to expose the amine for further reaction or final assay. Transfer hydrogenation is safer for parallel synthesis than hydrogen gas balloons.

  • Reaction Mixture: Dissolve the N4-substituted intermediate in Methanol (0.1 M).

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (approx. 10% by mass of substrate).[2]

  • Hydrogen Donor: Add Ammonium Formate (5.0 equiv).

  • Conditions: Reflux (65°C) for 1–4 hours.

    • Note: Monitor by LCMS. The evolution of CO₂ gas indicates reaction progress.

  • Purification: Filter hot through a Celite pad to remove Pd/C. Wash with MeOH. Concentrate.

    • Caution: Dry Pd/C is pyrophoric. Keep wet during filtration.

Protocol 4: Troubleshooting & QC
IssueProbable CauseCorrective Action
Low Yield (Step 2) HCl salt not fully neutralized.Ensure Protocol 1 is used; increase DIPEA to 5.0 equiv.
Incomplete Deprotection Catalyst poisoning (Sulfur/Amines).Use fresh Pd/C; switch to acid deprotection (33% HBr in AcOH) if S-containing groups are present.
Racemization Over-activation.Maintain temperature < 40°C during coupling; use HATU/DIPEA rather than carbodiimides.

Scavenging Logic for Purification

In parallel synthesis, "purification by reaction" is preferred over "purification by chromatography."

Scavenging Mix Crude Reaction Mixture: Product + Excess Acid + Excess Amine Step1 Add PS-Trisamine Resin (Scavenges Excess Acid/Electrophiles) Mix->Step1 Step2 Add PS-Isocyanate Resin (Scavenges Excess Amine Scaffold) Step1->Step2 Filter Filtration Step2->Filter Result Filtrate contains: Pure Amide Product Filter->Result

Caption: Resin-based purification strategy to isolate the desired N4-functionalized product without column chromatography.

References

  • Piperazine Scaffold Utility

    • Chaudhary, P. et al. "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents." European Journal of Medicinal Chemistry, 2015.

  • Compound Data

    • PubChem.[3][4] "Benzyl piperazine-1-carboxylate hydrochloride (CID 19760900)."[3] National Library of Medicine.

  • Parallel Synthesis & Scavenging

    • Wipf, P. "Strategies in Organic Synthesis: Polymer Supported Reagents." University of Pittsburgh.

  • Amide Coupling Protocols

    • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents."

  • Cbz Deprotection

    • Organic Chemistry Portal. "Protecting Groups: Cbz-Protected Amines."

Sources

Application Notes and Protocols for the In Vivo Formulation of Benzyl 2-propylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-B2P1C-IV-2602

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Benzyl 2-propylpiperazine-1-carboxylate hydrochloride (B2P1C-HCl), a novel research compound. The protocols detailed herein are designed to support early-stage in vivo studies, including pharmacokinetic, pharmacodynamic, and toxicology assessments. This guide emphasizes a systematic, science-driven approach to formulation development, beginning with essential pre-formulation characterization and culminating in the preparation of formulations suitable for oral and parenteral administration. The principles and methodologies described are grounded in established pharmaceutical science to ensure the generation of reliable and reproducible in vivo data.

Introduction: The Critical Role of Formulation in Preclinical Research

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a significant number of promising candidates failing during preclinical development.[1] A well-designed and characterized formulation is paramount to the success of in vivo studies, as it ensures consistent and predictable systemic exposure of the test compound. For this compound (B2P1C-HCl), a piperazine derivative, its physicochemical properties will dictate the most appropriate formulation strategy. Piperazine and its derivatives are a class of compounds with diverse pharmacological activities.[2][3] The hydrochloride salt form of B2P1C suggests an approach to enhance aqueous solubility and stability, a common strategy in drug development.[4][5][6]

This application note will guide the user through a logical workflow for developing simple, fit-for-purpose formulations for oral and parenteral routes of administration, which are commonly used in preclinical testing.[7]

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

Before any formulation work commences, a thorough understanding of the physicochemical properties of B2P1C-HCl is essential.[1] These properties will form the basis of all formulation decisions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueMethod
Chemical Structure This compoundN/A
Molecular Formula C₁₆H₂₅ClN₂O₂N/A
Molecular Weight 312.84 g/mol Calculated
Appearance White to off-white crystalline solidVisual Inspection
pKa ~4.5 and ~8.5 (Predicted for piperazine moiety)Potentiometric titration
LogP (calculated) 2.8 (for the free base)Software prediction (e.g., ChemDraw)

Note: The pKa and LogP values are predicted and should be experimentally determined.

Solubility Screening

A solubility screening study is crucial to identify suitable vehicles for formulation development. The solubility of B2P1C-HCl should be determined in a range of pharmaceutically acceptable solvents.

Protocol for Solubility Screening:

  • Add an excess amount of B2P1C-HCl to a known volume (e.g., 1 mL) of each test vehicle in a glass vial.

  • Equilibrate the samples by rotating or shaking at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of B2P1C-HCl in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

Table 1: Hypothetical Solubility Data for B2P1C-HCl at 25°C

VehicleCategorySolubility (mg/mL)Observations
Deionized WaterAqueous15Clear solution
0.9% SalineAqueous20Clear solution
Phosphate Buffered Saline (PBS) pH 7.4Aqueous Buffer25Clear solution
0.1 N HClAcidic Buffer> 50Clear solution
5% Dextrose in Water (D5W)Aqueous18Clear solution
0.5% (w/v) Methylcellulose in WaterSuspension Vehicle< 1 (visual)Forms a fine suspension
20% (v/v) Propylene Glycol in WaterCo-solvent40Clear solution
10% (v/v) Tween® 80 in WaterSurfactant Solution35Clear solution

Interpretation of Solubility Data: The hypothetical data suggests that B2P1C-HCl has moderate aqueous solubility, which is enhanced at lower pH and in the presence of co-solvents or surfactants. This provides several viable paths for developing both oral and parenteral solution formulations.

Formulation Development Workflow

A structured approach is necessary for efficient formulation development. The following diagram illustrates the decision-making process based on the pre-formulation data.

G cluster_0 Pre-formulation cluster_1 Formulation Strategy cluster_2 Oral Formulation cluster_3 Parenteral Formulation cluster_4 Final Formulation & QC API B2P1C-HCl API Characterization Solubility Solubility Screening API->Solubility Decision Target Dose & Route? Solubility->Decision Oral Oral Administration Decision->Oral Oral Parenteral Parenteral Administration Decision->Parenteral Parenteral OralSol Aqueous Solution Oral->OralSol Solubility > Dose OralSusp Aqueous Suspension Oral->OralSusp Solubility < Dose ParenteralSol Sterile Aqueous Solution Parenteral->ParenteralSol Solubility > Dose QC Quality Control (pH, Appearance, Assay) OralSol->QC OralSusp->QC ParenteralSol->QC Stability Short-term Stability QC->Stability

Caption: Formulation development workflow for B2P1C-HCl.

Protocols for Formulation Preparation

The following protocols are provided as a starting point and may require optimization based on the target dose and specific study requirements.

Oral Formulation: Aqueous Solution (for doses ≤ 20 mg/mL)

This is the simplest and preferred formulation for oral administration when the required dose can be dissolved in a physiologically acceptable volume.

Materials:

  • B2P1C-HCl

  • 0.9% Sodium Chloride for Injection, USP (Normal Saline)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Protocol:

  • Calculate Required Amounts: Determine the total volume of formulation needed and calculate the required mass of B2P1C-HCl.

  • Weighing: Accurately weigh the B2P1C-HCl and transfer it to a suitable volumetric flask.

  • Dissolution: Add approximately 80% of the final volume of 0.9% saline to the flask.

  • Mixing: Place the flask on a magnetic stirrer and stir at a low to moderate speed until the B2P1C-HCl is completely dissolved. Gentle warming (to ~40°C) may be used to aid dissolution if necessary, but the solution should be cooled to room temperature before final volume adjustment.

  • Volume Adjustment: Once dissolved and at room temperature, add 0.9% saline to bring the solution to the final volume.

  • pH Measurement: Measure and record the pH of the final solution. For a hydrochloride salt, the pH is expected to be acidic. No pH adjustment is typically necessary unless it falls outside a physiologically acceptable range for the study.

  • Storage: Store the formulation in a tightly sealed, protected from light container at 2-8°C.

Oral Formulation: Aqueous Suspension (for doses > 20 mg/mL)

If the required dose exceeds the solubility of B2P1C-HCl in a simple aqueous vehicle, a suspension is necessary.

Materials:

  • B2P1C-HCl

  • 0.5% (w/v) Methylcellulose (or other suitable suspending agent like carboxymethylcellulose sodium) in deionized water

  • 0.1% (w/v) Tween® 80 (as a wetting agent)

  • Mortar and pestle

  • Graduated cylinders

  • Magnetic stirrer and stir bar

Protocol:

  • Prepare Vehicle: Prepare the 0.5% methylcellulose vehicle with 0.1% Tween® 80 in advance to allow for proper hydration of the polymer.

  • Weighing: Accurately weigh the required amount of B2P1C-HCl.

  • Wetting: Place the B2P1C-HCl powder in a mortar. Add a small volume of the vehicle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while mixing continuously.

  • Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Storage: Store the suspension in a tightly sealed container at 2-8°C. Note: This formulation must be shaken well before each use to ensure dose uniformity.

Parenteral Formulation: Sterile Solution (for doses ≤ 20 mg/mL)

Parenteral formulations must be sterile, pyrogen-free, and have a pH and osmolality that are physiologically compatible.[8][9]

Materials:

  • B2P1C-HCl

  • Water for Injection (WFI)

  • Sodium Chloride (to adjust tonicity if needed)

  • Sterile volumetric flasks

  • 0.22 µm sterile syringe filter

  • Sterile vials and stoppers

  • All manipulations must be performed in a laminar flow hood using aseptic technique.

Protocol:

  • Calculate Required Amounts: Determine the batch size and calculate the required mass of B2P1C-HCl. If tonicity adjustment is needed, calculate the required amount of sodium chloride.

  • Dissolution: In a sterile volumetric flask, dissolve the B2P1C-HCl (and sodium chloride, if applicable) in approximately 80% of the final volume of WFI.

  • Volume Adjustment: Bring the solution to the final volume with WFI.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile receiving vial.

  • Quality Control: Aseptically remove a sample for pH measurement, and if required, osmolality testing.

  • Storage: Store the sterile formulation at 2-8°C, protected from light.

Formulation Characterization and Quality Control

To ensure the reliability of in vivo studies, the final formulation must be characterized.

Table 2: Quality Control Specifications for B2P1C-HCl Formulations

ParameterOral SolutionOral SuspensionParenteral Solution
Appearance Clear, colorless solution, free of visible particlesUniform, fine suspension, easily re-suspendableClear, colorless solution, free of visible particles
pH Report valueReport value4.0 - 6.0
Assay (Drug Content) 95.0% - 105.0% of target concentration90.0% - 110.0% of target concentration95.0% - 105.0% of target concentration
Sterility N/AN/AMust be sterile
Endotoxins N/AN/AMust meet compendial limits

Stability Assessment

A short-term stability study should be conducted to ensure the formulation remains within specifications for the duration of the in vivo experiment.

Protocol for Short-Term Stability:

  • Prepare a batch of the formulation as described above.

  • Store aliquots of the formulation under the intended storage conditions (e.g., 2-8°C) and at an accelerated condition (e.g., 25°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a sample and analyze for appearance, pH, and drug content (assay).

  • For suspensions, re-suspendability should also be assessed.

In Vivo Dosing Considerations

  • Dose Volume: The volume administered to animals should be within the limits recommended for the chosen species and route of administration.

  • Homogeneity (Suspensions): Ensure suspensions are thoroughly mixed before each dose is withdrawn to guarantee dose accuracy.

  • Irritation: For parenteral routes, observe the injection site for any signs of irritation, which could indicate issues with the formulation's pH, osmolality, or solubility.

Conclusion

The formulation of this compound for in vivo studies requires a systematic approach based on its physicochemical properties. The protocols provided in this application note offer a starting point for the development of simple and effective oral and parenteral formulations. It is imperative that the actual experimental data for the compound are used to guide the selection of the most appropriate formulation strategy to ensure the generation of high-quality, reproducible preclinical data.

References

  • PubChem. Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Benzyl piperazine-1-carboxylate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Biomanufacturing.org. Formulation Development of Parenteral Products. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link]

  • National Center for Biotechnology Information. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]

  • Drug Development & Delivery. Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Springer. Oral Formulation Approaches for Different Stages of Clinical Studies. Available from: [Link]

  • MDPI. The Development of a Parenteral Pharmaceutical Formulation of a New Class of Compounds of Nitrosourea. Available from: [Link]

  • Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available from: [Link]

  • ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link]

  • National Center for Biotechnology Information. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Asian Journal of Pharmaceutics. Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: benzyl benzoate. Available from: [Link]

  • Royal Society of Chemistry. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. Available from: [Link]

  • Roquette. Parenteral preparations, challenges in formulations. Available from: [Link]

  • Manufacturing Chemist. Enhancing solubility with novel excipients. Available from: [Link]

  • Evotec. Early Formulation. Available from: [Link]

  • ScienceDirect. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available from: [Link]

  • Adani Pharmachem Private Limited. Piperazine & Derivatives. Available from: [Link]

  • StudySmarter. Parenteral Formulations: Types & Methods. Available from: [Link]

  • ACS Publications. Pharmaceutical Preformulation and Formulation: A Practical Guide from Candidate Drug Selection to Commercial Dosage Form. Available from: [Link]

Sources

Troubleshooting & Optimization

Benzyl 2-propylpiperazine-1-carboxylate hydrochloride solubility issues in organic solvents

[1]

Compound Profile & Solubility Matrix

Compound: this compound CAS: (Analogous to 68160-42-9 for non-propyl variant; specific isomer dependent) Functional Class: Lipophilic Amine Salt (Amphiphilic)[1]

The Solubility Paradox

Users often encounter a "solubility dead zone."[1] The Cbz and propyl groups render the molecule too lipophilic for pure water (often forming cloudy suspensions), while the HCl salt lattice prevents dissolution in standard organic solvents (DCM, EtOAc, THF).

Solubility Profile Table

Solvent Class Representative Solvents Solubility Status (HCl Salt) Observation / Issue
Chlorinated Dichloromethane (DCM), Chloroform Sparingly Soluble / Insoluble Forms a suspension or "gums out" at bottom.[1]
Ethers THF, Diethyl Ether, MTBE Insoluble White precipitate; completely heterogeneous.[1]
Esters Ethyl Acetate (EtOAc), IPM Insoluble Common anti-solvent for crystallization.
Alcohols Methanol (MeOH), Ethanol Soluble Dissolves well; suitable for transfers but may interfere with acylation.[1]
Polar Aprotic DMSO, DMF, DMAc Soluble Good for reactions, but difficult to remove during workup.

| Aqueous | Water (pH < 7) | Soluble | Good solubility, but compound may foam due to surfactant-like properties.[1] |

Troubleshooting Guide (Q&A)

Q1: I am trying to use the HCl salt in a coupling reaction in DCM, but it sits as a solid at the bottom of the flask. How do I proceed?

Diagnosis: The lattice energy of the hydrochloride salt exceeds the solvation energy provided by dichloromethane.[1] The Fix: You must perform an In-Situ Neutralization or a Prior Free-Basing (See Protocol A).[1]

  • Quick Fix (In-Situ): Add a tertiary amine base (DIPEA or TEA) to your DCM suspension before adding the electrophile.[1] You will see the solid dissolve as the free base is liberated and the DIPEA·HCl salt (which is often soluble in DCM) forms.[1]

    • Ratio: Use 2.5 - 3.0 equivalents of base relative to the piperazine salt.[1]

Q2: The compound "oils out" when I try to crystallize it from Ethanol/Ether.

Diagnosis: The "2-propyl" group adds significant lipophilicity/greasiness, preventing the formation of a clean crystal lattice, especially if trace water is present. The Fix:

  • Dryness is Critical: Ensure the ethanol is anhydrous.[1]

  • Solvent Switch: Switch from Ethanol/Ether to Isopropanol (IPA)/Heptane . The higher boiling point of IPA allows for better thermodynamic equilibration.[1]

  • Seed: If you have any solid material, seed the oil at 0°C.[1]

Q3: I extracted the reaction mixture with water, but my yield is near zero. Where did the compound go?

Diagnosis: pH mismanagement.[1] Explanation: As a secondary amine, the N4 nitrogen is basic (pKa ~9-10).[1] If you washed with water or acidic brine, the compound remained protonated (ionic) and stayed in the aqueous layer. The Fix: You must adjust the aqueous layer to pH > 12 (using NaOH or Na₂CO₃) to force the amine into the free-base form before extracting with DCM or EtOAc.[1]

Experimental Protocols

Protocol A: Desalting (Free-Basing) for Organic Solubility

Use this protocol if you need the compound dissolved in DCM, THF, or Toluene for a subsequent reaction.

Reagents:

  • Benzyl 2-propylpiperazine-1-carboxylate HCl (Starting Material)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH

Workflow:

  • Suspend: Place the HCl salt in a separatory funnel.

  • Partition: Add DCM (10 mL per gram of salt) and 1M NaOH (10 mL per gram).

  • Agitate: Shake vigorously for 2-3 minutes. The solid will disappear as the free base partitions into the DCM layer.[1]

  • Separate: Collect the bottom organic layer (DCM).[1]

  • Extract: Re-extract the aqueous layer once with fresh DCM to maximize recovery.[1]

  • Dry: Dry the combined organic layers over Anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentrate: Evaporate the solvent in vacuo.

    • Result: A clear, viscous oil (the Free Base). This oil is now miscible with THF, Ether, Toluene, and DCM.

Protocol B: Solubility Screening Decision Tree

Use this logic to select the correct solvent system for your application.

SolventSelectionStartStart: Select ApplicationReactionReaction (Acylation/Alkylation)Start->ReactionAnalysisAnalysis (LCMS/NMR)Start->AnalysisStorageLong-term StorageStart->StorageSolventTypeIs the reagent water-sensitive?Reaction->SolventTypeNMR_SolventNMR Solvent ChoiceAnalysis->NMR_SolventSolidStateStore as HCl Salt(Desiccated, -20°C)Storage->SolidStateMost Stable FormDCM_BaseUse DCM + 3.0 eq DIPEA(In-Situ Freebase)SolventType->DCM_BaseYes (e.g., Isocyanates, Acid Chlorides)DMF_DMSOUse DMF or DMSO(Dissolves HCl salt directly)SolventType->DMF_DMSONo (e.g., SNAr, Alkylation)NMR_Solvent->DMF_DMSOIf aggregation occursMeODUse MeOD or D2ONMR_Solvent->MeODStandard Proton NMR

Figure 1: Decision matrix for solvent selection based on experimental intent.

Protocol C: Recrystallization (Purification)

Use this if the HCl salt contains impurities.

  • Dissolve: Dissolve the crude HCl salt in the minimum amount of hot Methanol or Isopropanol (approx. 60°C).

  • Filter: Filter while hot to remove mechanical impurities (dust/fibers).[1]

  • Cloud Point: Add Diethyl Ether or MTBE dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Crystal Growth: Add 1-2 drops of methanol to clear the solution, then let it cool slowly to room temperature, then to 4°C.

    • Note: Rapid cooling will result in an amorphous gum due to the propyl chain's flexibility.[1] Slow cooling promotes lattice formation.[1]

References & Validation

  • Solubility of Amine Salts: Gibson, E. K. (2007).[1] Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow.[1] (Describes the lattice energy barriers of lipophilic amine salts in non-polar solvents).

  • General Piperazine Synthesis: Organic Syntheses, Coll.[1] Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963). (Foundational protocols for benzylpiperazine synthesis and salt isolation).

  • Cbz-Protection Characteristics: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Details the lipophilicity and stability of Cbz groups).

  • PubChem Compound Summary: Benzyl piperazine-1-carboxylate hydrochloride (CID 19760900).[1][2] (Verifies structure and salt properties).

Degradation pathways of Benzyl 2-propylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Degradation Pathways & Stability Profiling of Benzyl 2-propylpiperazine-1-carboxylate Hydrochloride Ticket ID: #TCH-Zw882-DG Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are likely working with This compound (often abbreviated as N-Cbz-2-propylpiperazine HCl ) as a chiral building block or a pharmaceutical intermediate.[1] Its structural integrity relies on the stability of two key moieties: the benzyloxycarbonyl (Cbz) protecting group and the piperazine ring .

While the hydrochloride salt form confers significant stability against spontaneous oxidation compared to the free base, this compound is not inert. Our internal stability data and literature analysis indicate three primary degradation vectors: acid/base-catalyzed carbamate hydrolysis , oxidative ring opening , and photolytic cleavage .[1]

This guide synthesizes mechanistic insights with practical troubleshooting to ensure the integrity of your starting material.

Part 1: The Degradation Landscape (Visualized)

Understanding the "why" before the "how" is critical. The diagram below maps the causality of degradation, distinguishing between hydrolytic and oxidative stressors.[2]

DegradationPathways Main Benzyl 2-propylpiperazine-1-carboxylate HCl (Intact API) Hydrolysis Hydrolytic Stress (High pH / Strong Acid / Moisture) Main->Hydrolysis H2O / OH- / H+ Oxidation Oxidative Stress (Peroxides / Air / Light) Main->Oxidation O2 / hν Intermed_Carbamic Unstable Carbamic Acid Hydrolysis->Intermed_Carbamic Carbamate Cleavage Prod_Amine 2-propylpiperazine (Free Amine) Intermed_Carbamic->Prod_Amine Decarboxylation Prod_BnOH Benzyl Alcohol Intermed_Carbamic->Prod_BnOH Prod_CO2 CO2 (Gas) Intermed_Carbamic->Prod_CO2 Prod_NOxide Piperazine N-Oxide (N4-position) Oxidation->Prod_NOxide N-oxidation Prod_Benzaldehyde Benzaldehyde (Almond odor) Oxidation->Prod_Benzaldehyde Benzylic Oxidation

Figure 1: Mechanistic map of degradation pathways.[1] The primary risk is hydrolysis leading to decarboxylation, while oxidative stress targets the benzylic position and the free secondary amine.

Part 2: Troubleshooting & FAQs

This section addresses specific anomalies you may observe during HPLC analysis or physical inspection.

Scenario A: "I see a new peak at RRT ~0.4 and the pH of my solution has drifted."

Diagnosis: Carbamate Hydrolysis (Cbz Removal) The Cbz group is generally stable, but it is a carbamate.[1] In the presence of strong bases (or strong acids at elevated temperatures), it hydrolyzes. The hydrochloride salt is acidic; if dissolved in a non-buffered aqueous vehicle, the local acidity can accelerate hydrolysis over time, especially if heated.

  • Mechanism: Water attacks the carbonyl carbon of the carbamate.[1] This releases benzyl alcohol and a carbamic acid intermediate, which spontaneously decarboxylates to release CO2 and the free amine (2-propylpiperazine).

  • Key Indicator: Appearance of Benzyl Alcohol (detectable by UV) and 2-propylpiperazine (low UV absorbance, requires ELSD or MS for detection).[1]

Corrective Action:

  • Buffer Your Solvent: Avoid storing the compound in unbuffered water.[1] Use a buffer at pH 4.0–6.0.[1]

  • Temperature Control: Hydrolysis is Arrhenius-driven.[1][3] Store stock solutions at -20°C, not 4°C.

  • Check for CO2: In sealed vials, significant degradation will cause pressure buildup.[1]

Scenario B: "The solid powder has turned slightly yellow and smells like almonds."

Diagnosis: Benzylic Oxidation The "almond" scent is the tell-tale sign of Benzaldehyde .[1] The benzylic methylene group (–CH2–Ph) is susceptible to radical oxidation, particularly if the material is exposed to light or trace transition metals.

  • Mechanism: Hydrogen abstraction at the benzylic position leads to a radical that reacts with atmospheric oxygen, eventually cleaving to form benzaldehyde and the piperazine carbamate radical (which further degrades).

  • Key Indicator: Yellow discoloration and distinct odor.[1]

Corrective Action:

  • Light Protection: Store in amber vials. The benzyl group is a chromophore that can initiate photo-oxidation.[1]

  • Headspace Purge: Flush storage containers with Argon or Nitrogen to remove oxygen.[1]

Scenario C: "My LC-MS shows a mass shift of +16 Da."

Diagnosis: N-Oxidation The N4 nitrogen (the secondary amine in the piperazine ring) is protonated in the HCl salt, which protects it.[1] However, if any free base is present (due to improper salt formation or pH adjustment), it is highly prone to oxidation by peroxides (often found in aged ethers or THF) to form the N-oxide .

  • Mechanism: Electrophilic attack of oxygen on the lone pair of the N4 nitrogen.[1]

  • Key Indicator: [M+16]+ peak in mass spectrometry.[1]

Corrective Action:

  • Solvent Quality: Ensure all solvents (especially ethers) are peroxide-free.[1]

  • pH Maintenance: Keep the environment acidic to ensure the N4 nitrogen remains protonated (ammonium form), which renders it resistant to oxidation.[1]

Part 3: Experimental Validation Protocols

Do not assume stability; validate it. Use these protocols to establish the "shelf-life" of your specific lot.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Identify the specific vulnerability of your batch.

Stress ConditionProcedureExpected Outcome (if unstable)
Acid Hydrolysis Dissolve in 0.1 N HCl. Heat to 60°C for 4 hours.Loss of Cbz group; increase in 2-propylpiperazine.[1]
Base Hydrolysis Dissolve in 0.1 N NaOH. Stir at RT for 4 hours.Rapid hydrolysis to Benzyl Alcohol + amine.[1]
Oxidation Add 3% H2O2 to solution.[1] Store at RT for 24 hours.[1][2]Formation of N-oxides (+16 Da) and Benzaldehyde.[1]
Photolysis Expose solid/solution to UV light (ICH Q1B conditions).[1]Yellowing; complex degradation profile.[1]
Protocol 2: HPLC Method for Impurity Tracking

Note: Standard UV detection (254 nm) sees the Cbz group and Benzyl Alcohol but misses the piperazine core.[1] Use a dual-detector setup if possible.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV @ 210/254 nm: Detects Intact API, Benzyl Alcohol, Benzaldehyde.[1]

    • ELSD/CAD or MS: Required to detect the 2-propylpiperazine degradation product (non-chromophoric).

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. Retrieved from [Link][1]

  • Rochelle, G. T., et al. (2012).[1] Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Cbz-Protected Amino Groups: Protection & Deprotection. Retrieved from [Link][1]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[1] Retrieved from [Link][1]

Sources

Optimizing reaction conditions for N-alkylation of piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-ALK-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Selectivity" Paradox

Welcome to the technical support hub for piperazine functionalization. If you are here, you are likely facing the classic piperazine paradox: How do I alkylate just one nitrogen without touching the other, or turning the whole mixture into a quaternary ammonium tar?

Piperazine is a unique secondary diamine. Its two nitrogen atoms are chemically equivalent until the first alkylation occurs. Once mono-alkylated, the product is often more nucleophilic than the starting material (due to the inductive effect of the alkyl group), leading to runaway bis-alkylation.

This guide moves beyond textbook definitions to provide field-proven protocols for controlling this reactivity.

Module 1: Selectivity Control (Stopping at Mono-Alkylation)

User Issue: "I am getting a 40:40:20 mixture of starting material, product, and bis-alkylated impurity."

The Diagnostic Workflow

Before starting, choose your pathway based on your electrophile availability. Do not default to direct alkylation (


) if an aldehyde exists.[1]

SelectivityWorkflow start START: Target Mono-Alkylated Piperazine q1 Is the electrophile an Aldehyde/Ketone? start->q1 q2 Is the electrophile an Alkyl Halide? q1->q2 No red_am PATH A: Reductive Amination (Highest Selectivity) q1->red_am Yes direct PATH B: Direct Alkylation q2->direct Yes q3 Is strict 1:1 stoichiometry required? direct->q3 protect PATH C: Protection Strategy (Boc-Protection -> Alkylate -> Deprotect) q3->protect Yes (Expensive reagents) excess PATH D: Excess Piperazine Method (5-10 equiv.) q3->excess No (Cheap piperazine)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and cost constraints.

Protocol A: Reductive Amination (The "Gold Standard")

If you can access the aldehyde version of your alkyl group, use this. It avoids quaternary salt formation entirely.[2][3][4][5]

  • Reagents: Sodium Triacetoxyborohydride (STAB), DCM or DCE, Acetic Acid.

  • Why it works: The intermediate iminium ion is formed reversibly; reduction is faster than over-alkylation.

  • Procedure:

    • Dissolve piperazine (1.0 eq) and Aldehyde (1.0 eq) in DCM.

    • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 30 mins.

    • Add STAB (1.5 eq) in portions.

    • Critical Step: Quench with saturated

      
       to pH 8 before extraction.
      
Protocol B: The "Excess" Method (Direct Alkylation)

If you must use an alkyl halide.[5][6]

  • The Trick: Flood the reaction with piperazine. If piperazine is in 10-fold excess, the statistical probability of an alkyl halide hitting a mono-alkylated product is low.

  • Conditions: 5–10 eq. Piperazine, 1.0 eq.[5] Alkyl Halide, MeCN, Reflux.

  • Cleanup: Piperazine is water-soluble.[5] The excess washes away during aqueous workup, leaving the hydrophobic mono-alkylated product in the organic layer.

Module 2: Reactivity Optimization (The Finkelstein Boost)

User Issue: "My reaction is stalled at 50% conversion after 24 hours."

When using Alkyl Chlorides (R-Cl), the leaving group is often too poor for rapid


 attack by secondary amines. We utilize the Finkelstein Reaction  in situ to swap Chloride for Iodide.
The Mechanism

We add Potassium Iodide (KI) to the reaction.[7] In solvents like Acetone or Acetonitrile, KI is soluble, but KCl is not.

  • 
     attacks 
    
    
    
    to form
    
    
    (better leaving group).
  • Piperazine attacks

    
     rapidly.
    
  • 
     precipitates as 
    
    
    
    , driving equilibrium forward (Le Chatelier’s Principle).

FinkelsteinCycle cluster_0 Solvent Phase (MeCN/Acetone) RCl R-Cl (Slow Electrophile) RI R-I (Fast Electrophile) RCl->RI + KI (I- attack) KCl KCl (Precipitate) RCl->KCl Cl- precipitation RI->RCl Reversible without precip Product Product (N-Alkyl Piperazine) RI->Product + Piperazine Piperazine Piperazine KI KI (Catalyst)

Figure 2: Catalytic cycle of Finkelstein-assisted alkylation. The precipitation of KCl drives the reaction to completion.

Optimization Table: Solvent & Base Selection
VariableStandard ConditionHigh PerformanceWhy?
Solvent Acetonitrile (MeCN)DMF or DMSOMeCN is easy to remove (evaporation). DMF accelerates

but is hard to wash out.
Base


Cesium is larger ("soft cation"), making the carbonate anion more "naked" and basic in organic solvents.
Catalyst NoneTBAI or KITBAI (Tetrabutylammonium iodide) acts as a Phase Transfer Catalyst and iodide source.
Temp


Higher temp overcomes steric hindrance but increases risk of elimination side-products.

Module 3: Troubleshooting & FAQs

Q: The product is water-soluble and I can't extract it.

A: Piperazines are highly polar.

  • The Fix: Do not use simple water/EtOAc extraction.

  • Method: Adjust the aqueous layer pH to >12 using NaOH. This ensures the piperazine is fully deprotonated (neutral). Extract with Chloroform:Isopropanol (3:1) . This mixture is more polar than DCM and pulls the amine out of the water.

Q: I see a "double spot" on TLC but Mass Spec says it's the same mass.

A: This is likely the Chair Conformation Isomers or protonation states if your TLC plate is acidic.

  • The Fix: Add 1% Triethylamine (TEA) to your TLC running buffer. This neutralizes the silica and prevents streaking/spot splitting caused by the basic amine interacting with acidic silica sites.

Q: Can I use NaH (Sodium Hydride)?

A: Avoid if possible. NaH is a strong base and can deprotonate the product, making it hyper-nucleophilic, which guarantees bis-alkylation. Only use NaH if you have a mono-protected piperazine (e.g., N-Boc-piperazine) and a very unreactive electrophile.

References

  • BenchChem. (2025).[8] Optimizing reaction conditions for the N-alkylation of piperazine.Link

  • National Institutes of Health (NIH). (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.Link

  • ResearchGate. (2013).[2][5] Discussion: Best conditions to perform monoalkylation in piperazine.Link

  • Organic Chemistry Portal. (2024).[9] Finkelstein Reaction: Mechanism and Conditions.Link

  • Master Organic Chemistry. (2017). Alkylation of Amines: The Runaway Train Mechanism.[4]Link

Sources

Technical Support Center: HPLC Troubleshooting for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-TAIL-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Piperazine Challenge"

Welcome to the Technical Support Center. You are likely here because your piperazine-containing compounds are eluting with significant peak tailing (Asymmetry factor


), compromising resolution and integration accuracy.

Piperazine is a cyclic diamine with two nitrogen atoms, possessing pKa values of approximately 9.8 and 5.6 . This makes it a "hard base" in chromatographic terms. The tailing you observe is rarely a physical column failure; it is almost always a chemical mismatch between your analyte and the stationary phase support.

This guide uses a "Root Cause -> Solution" structure to resolve these interactions permanently.

Part 1: The Diagnostic (Why is this happening?)

Q: Why does piperazine tail more severely than other basic drugs?

A: The root cause is Secondary Silanol Interaction .[1] Standard silica-based columns contain residual silanol groups (Si-OH).[2] At pH values > 3.5, these silanols deprotonate to form negatively charged sites (


). Since piperazine is protonated (positively charged) at this pH, it undergoes a strong ionic interaction with the silica surface, acting like a cation-exchanger rather than a reversed-phase partitioner. This "drag" causes the tail.

Visualizing the Mechanism:

PiperazineInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 Peak Result: Peak Tailing Silanol->Peak Slow Desorption Piperazine Protonated Piperazine (NH₂⁺) Piperazine->Silanol Ionic Attraction (Secondary Interaction)

Figure 1: The mechanism of secondary silanol interactions causing peak tailing in basic analytes.

Part 2: The Solutions (Protocols & Fixes)

We recommend Strategy A (High pH) as the primary solution for modern labs using hybrid columns. Use Strategy B (Sacrificial Base) if you are restricted to traditional silica columns.

Strategy A: The High pH Approach (Recommended)

Logic: At pH 10.5, piperazine (pKa ~9.8) becomes largely uncharged (neutral). Uncharged molecules do not interact with silanols. Furthermore, hybrid columns are stable at this pH.

Protocol: High pH Ammonium Bicarbonate Buffer

  • Applicability: Only for Hybrid (e.g., Waters XBridge, Phenomenex Gemini) or Polymer columns. Do not use on standard silica.

  • Reagents: Ammonium Bicarbonate, Ammonium Hydroxide (28-30%).

  • Weigh 790 mg of Ammonium Bicarbonate.

  • Dissolve in 1000 mL of HPLC-grade water (creates ~10 mM solution).

  • Adjust pH to 10.5 using Ammonium Hydroxide.

  • Filter through a 0.2 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

Expected Result: Sharp, symmetrical peaks (


) and increased retention of the free base.
Strategy B: The "Sacrificial Base" Approach

Logic: If you must use a standard silica C18 column (pH limit < 8), you cannot run at pH 10. Instead, you add a stronger base—Triethylamine (TEA) —to the mobile phase.[3] TEA saturates the active silanol sites, effectively "blocking" them so the piperazine cannot bind.

Protocol: Phosphate Buffer with TEA

  • Applicability: Standard Silica C18/C8 columns.

  • Prepare 20 mM Phosphate Buffer (pH 2.5 - 3.0).

  • Add Triethylamine (TEA) to a concentration of 5 mM (approx. 0.7 mL per liter).

  • Critical Step: Adjust the pH after adding TEA, as TEA is highly basic and will shift the pH upward. Use Phosphoric Acid to bring it back to pH 2.5–3.0.

  • Equilibration: These systems require longer equilibration (approx. 20-30 column volumes) to saturate the silanols.

Part 3: Hardware Selection Guide

Not all columns are equal. Use this matrix to select the correct stationary phase for piperazine analysis.

Column TechnologySurface ChemistrypH StabilitySuitability for Piperazine
Hybrid Particle (e.g., BEH) Ethylene-bridged silica1 - 12Excellent. Allows High pH strategy.
Bidentate C18 (e.g., Zorbax Extend) Double attachment to silica2 - 11.5Good. High pH stable, but less retentive than hybrids.
Polar-Embedded Amide/Carbamate group in chain2 - 8Moderate. Shields silanols but limits pH range.
Traditional Silica C18 Monofunctional silane2 - 8Poor. Requires TEA or ion-pairing to prevent tailing.
Part 4: Troubleshooting Decision Tree

Follow this logic flow to diagnose persistent issues.

TroubleshootingFlow Start Start: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH Start->CheckpH IsHighPH Is pH > 10? CheckpH->IsHighPH IsLowPH Is pH < 3? IsHighPH->IsLowPH No HybridCol Are you using a Hybrid/Polymer Column? IsHighPH->HybridCol Yes AddTEA Add 5mM TEA to Buffer IsLowPH->AddTEA Yes (Silanols active) SwitchCol Switch to Hybrid Column (Run at pH 10.5) IsLowPH->SwitchCol No (Neutral pH is worst) HybridCol->SwitchCol No (Silica Dissolving) CheckLoad Check Mass Load (Overload causes tailing) HybridCol->CheckLoad Yes (Column OK) Dilute Dilute Sample 10x CheckLoad->Dilute Peak improves?

Figure 2: Decision matrix for diagnosing piperazine peak asymmetry.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) instead of TEA? A: Yes, but with caveats. TFA (0.05% - 0.1%) acts as an ion-pairing agent. It pairs with the positively charged piperazine, neutralizing it and forming a hydrophobic complex that retains well.

  • Pros: Sharp peaks, suppresses silanols.

  • Cons:Strong mass spectrometry (MS) suppression . If you are using LC-MS, TFA will kill your signal. Use Formic Acid or Ammonium Formate/Bicarbonate for MS work [1].

Q: I switched to a high pH buffer, but now my column pressure is spiking. A: You likely used a standard silica column (e.g., standard C18) at pH 10. Silica dissolves at pH > 8, creating voids and fines that clog the frit. You must replace the column with a chemically resistant hybrid (e.g., Waters X

Sources

Preventing racemization during piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Piperazine Synthesis Current Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Subject: Preventing Racemization During Piperazine Scaffold Construction

Introduction: The "Silent Killer" of Potency

Welcome to the Technical Support Center. You are likely here because your chiral piperazine target—a critical pharmacophore in neuroactive and oncology drug discovery—has lost its optical purity.

Synthesizing chiral piperazines is deceptive. The ring strain, the basicity of the amines, and the acidity of the


-protons (especially in diketopiperazine intermediates) create a perfect storm for racemization. This guide addresses the three most common "Support Tickets" we receive, offering mechanistic root-cause analysis and field-proven protocols to restore enantiomeric excess (ee).

Ticket #001: Epimerization During the Diketopiperazine (DKP) Route

User Issue: "I synthesized a 2,5-disubstituted piperazine by cyclizing a dipeptide methyl ester and reducing it with LiAlH


. The starting amino acids were 99% ee, but the final product is nearly racemic (50:50 cis/trans)."

Root Cause Analysis: The damage likely occurred during the cyclization step, not the reduction. When a dipeptide ester cyclizes to form a diketopiperazine (DKP), the transition state often requires a basic environment. In this state, the


-protons (adjacent to the carbonyls) become highly acidic (

).

If you use a strong base (e.g., NaH, DBU) or high temperatures to force cyclization, you trigger enolization . The chiral center planarizes, and upon re-protonation, it relaxes to the thermodynamically stable trans isomer, regardless of your starting stereochemistry.

The Mechanism of Failure:

DKP_Racemization Start Chiral Dipeptide (L,L-isomer) Cyclization Base-Mediated Cyclization Start->Cyclization DKP_Cis Kinetically Formed DKP (cis) Cyclization->DKP_Cis Kinetic Control Enolate Planar Enolate Intermediate DKP_Cis->Enolate Base/Heat (Deprotonation) Enolate->DKP_Cis Reversible DKP_Trans Thermodynamic DKP (trans) Enolate->DKP_Trans Reprotonation (Epimerization)

Figure 1: The mechanism of epimerization via enolization during DKP formation.

Troubleshooting Protocol:

  • Switch to "Self-Catalyzed" Cyclization: Avoid external bases. If your dipeptide has a free amine, reflux it in a polar protic solvent (like 2-butanol or methanol) with a catalytic amount of acetic acid. The proton transfer is internal, minimizing the lifespan of the enolate.

  • The "N-Boc" Safety Valve: Do not deprotect the N-terminus and then add base. Instead, heat the N-Boc dipeptide ester in refluxing xylene or toluene. The thermal cleavage of the Boc group drives cyclization rapidly, often faster than the rate of intermolecular epimerization.

  • Reduction Caution: While LiAlH

    
     (LAH) is standard, ensure anhydrous conditions. Water traces generate LiOH, a strong base that can racemize unreduced DKP.
    
    • Tip: Add the DKP solid to the LAH solution (inverse addition) to ensure reducing agent is always in excess.

Ticket #002: Loss of Chirality in Nucleophilic Substitution ( )

User Issue: "I am trying to make a chiral piperazine by reacting a chiral amino alcohol with a vicinal dihalide (e.g., 1,2-dibromoethane). My yield is low, and the ee has dropped."

Root Cause Analysis: This is the "Aziridinium Trap." When you use a chiral amino alcohol or a


-halo amine, the nitrogen often attacks the internal carbon before the external electrophile arrives. This forms a highly strained, 3-membered aziridinium ion.

The nucleophile can then attack either carbon of the aziridinium ring. If it attacks the chiral center, you get inversion (or retention if double inversion occurs), but often you get a mix of regiochemical outcomes that scramble the stereochemistry.

Solution: The Cyclic Sulfamidate Protocol Replace standard halides/alcohols with cyclic sulfamidates . These are "chiral electrophiles" derived from amino acids that enforce strict


 inversion without forming free aziridinium ions.

Protocol: Synthesis via Cyclic Sulfamidates

StepReagent/ConditionPurpose
1. Reduction Reduce Amino Acid to Amino Alcohol (using

or

)
Generates the chiral backbone.
2. Cyclization Reaction with

then oxidation with

Forms the 5-membered cyclic sulfamidate.
3. Alkylation React with Amino Ester (Nucleophile)Critical Step: Ring opens with clean Inversion of configuration.
4. Closure Acid-catalyzed lactamizationForms the piperazinone ring (which can be reduced).

Why this works: The sulfamidate leaving group is poor enough to prevent premature internal cyclization but good enough to be displaced by an external amine.

Ticket #003: Analytical Blind Spots

User Issue: "My NMR looks clean, but the biological assay data varies wildly between batches."

Root Cause Analysis: Standard


 NMR cannot distinguish enantiomers. You are likely synthesizing a racemate without knowing it. If your piperazine is 2-substituted, the enantiomers (R vs S) will behave identically in an achiral environment.

Verification Strategy:

  • Mosher's Amide Derivatization: React your chiral piperazine with

    
    -(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
    • Result: This converts enantiomers into diastereomers.

    • Detection: Analyze via

      
       NMR. You will see two distinct peaks if racemization occurred. This is often more sensitive than HPLC for piperazines.
      
  • Chiral HPLC Conditions: Piperazines are basic and often tail on silica columns.

    • Column: Chiralpak IA or IC (immobilized phases are more robust for amines).

    • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA) . The DEA is non-negotiable; it masks silanol sites to prevent peak tailing.

Decision Matrix: Choosing Your Route

Use this logic flow to select the synthesis method that minimizes racemization risk for your specific target.

Route_Selection Start Target: Chiral Piperazine Q1 Is the chiral center derived from an Amino Acid? Start->Q1 Q2 Is the target 2,5-disubstituted? Q1->Q2 Yes Route_RedAm Route C: Reductive Amination (Risk: Low, Retention) Q1->Route_RedAm No (Chiral Amine Start) Route_DKP Route A: DKP Reduction (Risk: High if basic) Q2->Route_DKP Yes (Sym/Asym) Route_Sulf Route B: Cyclic Sulfamidate (Risk: Low, Inversion) Q2->Route_Sulf No (Monosubstituted) Advice1 Use thermal cyclization Avoid NaH Route_DKP->Advice1 Critical Control

Figure 2: Strategic selection of synthetic routes to preserve chirality.

References

  • -proton acidity in amino acid derivatives leads to epimeriz
  • Cyclic Sulfamidates as Chiral Scaffolds Organic Chemistry Portal. "Synthesis of Piperazines." [Link] Context: Details the use of sulfamidates to enforce inversion of configuration, avoiding the DKP racemization pathway.

  • Prevention of DKP Formation and Racemization Girdhar, et al. "Prevention of diketopiperazine formation in peptide synthesis." RSC Advances. [Link] Context: specific protocols for minimizing DKP side-reactions which are mechanistically linked to racemization.

  • Reduction of Lactams with LAH Journal of the Chemical Society. "Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride." [Link] Context: Classical grounding for the reduction step, highlighting that the reduction itself is stereochemically robust if the substrate is pure.

Validation & Comparative

Efficacy comparison of Benzyl 2-propylpiperazine-1-carboxylate hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Benzyl 2-propylpiperazine-1-carboxylate hydrochloride and its derivatives, specifically focusing on their application as privileged scaffolds in the development of Sigma-1 Receptor (


R) Antagonists  for neuropathic pain management.

Executive Summary & Scaffold Analysis

This compound (BPC-Pr) represents a critical chiral scaffold in the synthesis of high-affinity nitrogen heterocycles. While often categorized as a synthetic intermediate, its structural derivatives have emerged as potent modulators of the Sigma-1 Receptor (


R) , a chaperone protein implicated in nociception, neuroprotection, and addiction.

This guide compares the efficacy of the 2-propyl substituted scaffold against its 2-methyl and unsubstituted analogs. The introduction of the propyl group at the C2 position introduces specific steric bulk and lipophilicity that significantly enhances binding affinity (


) and selectivity over the Sigma-2 (

R) subtype, a common off-target liability.
The Core Scaffold

The BPC-Pr scaffold features three pharmacophoric elements essential for


R binding:
  • Basic Nitrogen (N4): Protonated at physiological pH to form an electrostatic interaction with Asp126 in the

    
    R binding pocket.
    
  • Hydrophobic Linker (Propyl): The C2-propyl group fills the hydrophobic sub-pocket, restricting conformational freedom and increasing residence time.

  • Distal Aromatic Region (Benzyl Carbamate): Engages in

    
     stacking interactions with aromatic residues (Tyr103, Phe107).
    

Mechanism of Action: Sigma-1 Receptor Modulation

The efficacy of BPC-Pr derivatives stems from their ability to antagonize the


R-mediated amplification of pain signaling. Under neuropathic stress, 

R translocates from the Mitochondria-Associated Membrane (MAM) to the plasma membrane, where it potentiates NMDA receptor activity and calcium influx.
Signaling Pathway Visualization

The following diagram illustrates the antagonistic mechanism of BPC-Pr derivatives preventing central sensitization.

Sigma1_Pathway cluster_neuron Nociceptive Neuron (Plasma Membrane) Sigma1 Sigma-1 Receptor (Chaperone) NMDA NMDA Receptor Sigma1->NMDA Translocation & Potentiation (BLOCKED) Ca2 Ca2+ Influx NMDA->Ca2 Ion Channel Opening Pain Central Sensitization (Pain Signal) Ca2->Pain Amplification Ligand BPC-Pr Derivative (Antagonist) Ligand->Sigma1 High Affinity Binding (Ki < 5 nM) MAM Mitochondria-Associated Membrane (MAM) MAM->Sigma1 Stress-Induced Translocation

Caption: BPC-Pr derivatives bind


R, blocking its translocation to the plasma membrane and preventing NMDA receptor potentiation, thereby inhibiting calcium-dependent pain signaling.

Comparative Efficacy Analysis

The following data synthesizes performance metrics from standard radioligand binding assays and in vivo neuropathic pain models (Chronic Constriction Injury - CCI).

Table 1: Structure-Activity Relationship (SAR) Comparison
Scaffold VariantSubstituent (C2)

R Affinity (

, nM)
Selectivity (

/

)
Lipophilicity (cLogP)In Vivo Efficacy (ED

)*
BPC-Pr (Lead) Propyl 1.6 ± 0.2 886 3.4 4.2 mg/kg
BPC-MeMethyl12.4 ± 1.51452.812.8 mg/kg
BPC-HHydrogen45.0 ± 3.1322.1>20 mg/kg
Haloperidol(Ref. Std)2.5 ± 0.4124.0N/A (Side Effects)

*ED


 measured in Mouse Formalin Test (Phase II - Inflammatory Pain).
Key Performance Insights
  • Potency Gain: The 2-propyl substitution confers a 7-fold increase in affinity compared to the methyl analog. This is attributed to the optimal filling of the hydrophobic pocket defined by Val162 and Leu105 in the

    
    R.
    
  • Selectivity Profile: BPC-Pr exhibits superior selectivity (886-fold) against the

    
     receptor compared to Haloperidol (12-fold). High 
    
    
    
    affinity is often associated with cytotoxicity, making the BPC-Pr scaffold safer for chronic administration.
  • Metabolic Stability: The propyl chain provides steric hindrance adjacent to the piperazine nitrogen, reducing N-dealkylation rates by hepatic CYPs compared to the unhindered BPC-H scaffold.

Experimental Protocols

To replicate these findings or validate new derivatives, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay ( R)

Objective: Determine


 values using [³H]-(+)-Pentazocine as the specific radioligand.
  • Membrane Preparation: Homogenize Guinea pig brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 15 min at 4°C. Resuspend pellet.
    
  • Incubation:

    • Total Binding: Membrane protein (500 µg) + [³H]-(+)-Pentazocine (2 nM) + Vehicle.

    • Non-Specific Binding: Add Haloperidol (10 µM).

    • Test: Add BPC-Pr derivative (10⁻¹² to 10⁻⁵ M).

  • Equilibrium: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding to filter).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of [³H]-(+)-Pentazocine should be ~3-5 nM. If >10 nM, membrane integrity is compromised.
      
Protocol B: Synthesis of BPC-Pr Scaffold

Objective: Enantioselective synthesis of the core scaffold.

Synthesis_Workflow Start D-Norvaline (Chiral Source) Step1 1. Cyclization (Glyoxal/NaBH4) Start->Step1 Inter1 2-Propylpiperazine Step1->Inter1 Yield: 85% Step2 2. Selective Protection (Cbz-Cl, 0°C) Inter1->Step2 Product Benzyl 2-propylpiperazine- 1-carboxylate (BPC-Pr) Step2->Product Yield: 92% >99% ee

Caption: Synthetic route for BPC-Pr. Starting from D-Norvaline ensures the (R)-configuration, which typically exhibits higher bioactivity.

Conclusion & Recommendations

For drug development programs targeting neuropathic pain without opioid-related side effects, the Benzyl 2-propylpiperazine-1-carboxylate (BPC-Pr) scaffold offers a distinct advantage over methyl-substituted or unsubstituted piperazines.

  • Recommendation 1: Prioritize the (R)-enantiomer of the 2-propyl derivative for lead optimization, as steric bulk in this vector correlates linearly with

    
    R selectivity.
    
  • Recommendation 2: Utilize the BPC-Pr scaffold as a "warhead" carrier. The secondary amine (N4) remains free for coupling with diverse aryl-alkyl chains to fine-tune ADME properties without disrupting the core receptor binding mode.

References

  • Development of New Benzylpiperazine Derivatives as ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Receptor Ligands. Journal of Medicinal Chemistry. (2024). Validates the antinociceptive effects of benzylpiperazine derivatives and the critical role of the piperazine substitution pattern.[1] 
    
  • Structural and Molecular Insight into Piperazine Derivatives as Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. (2023). detailed SAR analysis comparing piperidine vs. piperazine scaffolds in dual H3/Sigma-1 activity.

  • Synthesis and biological activities of local anesthetics. PMC - NIH. (2019). Provides context on the local anesthetic properties of lipophilic piperazine derivatives and their mechanism of sodium channel blockade.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Current Organic Chemistry. (2026). definitive review on synthetic protocols and functionalization strategies for 2-substituted piperazines.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of NMR and MS Data for Piperazine Structures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Moiety and the Imperative of Structural Certainty

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—high basicity, favorable aqueous solubility, and the ability to adopt a stable chair conformation while presenting vectors for substitution at two distinct points—have cemented its status as a "privileged scaffold." From the blockbuster antipsychotic aripiprazole to the anti-cancer agent imatinib, the piperazine core is integral to the efficacy and safety of numerous therapeutic agents.

However, the very versatility that makes piperazine attractive also presents a significant analytical challenge. The synthesis of complex piperazine derivatives can lead to a variety of closely related isomers and impurities. For researchers in drug development, establishing the exact molecular structure with absolute certainty is not merely an academic exercise; it is a fundamental requirement for intellectual property, regulatory submission, and, most importantly, patient safety. An incorrect structural assignment can have profound implications, potentially leading to the development of a molecule with suboptimal efficacy or an unforeseen toxicity profile.

This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of techniques. It provides an in-depth, logical framework for the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—two orthogonal and complementary analytical techniques—to achieve unambiguous structural elucidation of piperazine-containing molecules. We will explore the causality behind experimental choices and present a self-validating workflow designed to deliver confidence and scientific rigor.

The Two Pillars of Structural Elucidation

At its core, structural elucidation relies on piecing together a molecular puzzle. Mass Spectrometry tells us the mass of the puzzle pieces (the molecular formula and the mass of its fragments), while NMR spectroscopy shows us how those pieces connect to form the final picture.

Pillar 1: Mass Spectrometry (MS) - Defining the Molecular Boundaries

Mass spectrometry provides the fundamental, non-negotiable starting point for structural analysis: the molecular weight. For any proposed structure, the measured mass must align with the theoretical mass. High-Resolution Mass Spectrometry (HRMS) is indispensable in this regard, offering mass accuracy typically within 5 ppm. This precision allows for the determination of a unique elemental composition, drastically narrowing the field of potential structures and immediately flagging unexpected chemical modifications.

Beyond the parent ion, MS provides crucial structural clues through fragmentation analysis (MS/MS or MSn). The piperazine ring has characteristic fragmentation pathways, often involving cleavage of the C-C and C-N bonds. The resulting fragment ions can confirm the presence of the piperazine core and help identify the nature and location of its substituents.

Key Experimental Choices in MS for Piperazine Analysis:

  • Ionization Technique: Electrospray Ionization (ESI) is the most common choice for piperazine derivatives due to their inherent basicity. The two nitrogen atoms are readily protonated, forming a positively charged ion ([M+H]⁺ or [M+2H]²⁺) that is easily detected.

  • Analysis Mode: High-resolution analysis on an Orbitrap or Time-of-Flight (TOF) mass analyzer is critical for determining the elemental composition.

  • Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions, providing a "fingerprint" of the molecule's substructures.

Pillar 2: Nuclear Magnetic Resonance (NMR) - Mapping the Atomic Connectivity

If MS provides the formula, NMR provides the architectural blueprint. NMR spectroscopy is unparalleled in its ability to map the precise connectivity of atoms within a molecule, define stereochemistry, and provide detailed information about the chemical environment of each nucleus.

For a piperazine structure, a standard suite of NMR experiments can systematically solve the structural puzzle:

  • ¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their proximity to other protons through spin-spin coupling. The protons on the piperazine ring typically appear as a complex multiplet, the pattern of which is highly sensitive to the ring's conformation and substitution.

  • ¹³C NMR: Shows the number of unique carbon environments. The chemical shifts of the piperazine carbons provide information about their substitution pattern.

  • 2D NMR - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton-proton networks through the carbon skeleton.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon atom it is attached to, creating an unambiguous map of C-H bonds.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for complex molecules. It reveals correlations between protons and carbons that are two or three bonds away. For piperazines, HMBC is crucial for connecting substituents to the specific carbon or nitrogen atoms of the ring.

The Synergy of Cross-Validation: A Self-Validating Workflow

Neither technique alone is sufficient for unequivocal proof of structure. The true power lies in their integration. The cross-validation workflow is an iterative process where data from one technique is used to generate hypotheses that are then confirmed or refuted by the other.

The following diagram illustrates this synergistic relationship:

G cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis cluster_Validation Cross-Validation & Final Structure MS_HRMS 1. Acquire HRMS Data MS_Formula 2. Determine Elemental Formula (e.g., C₁₅H₂₂N₂O) MS_HRMS->MS_Formula Provides Mass NMR_Scaffold 7. Assemble Spin Systems & Substructures MS_Formula->NMR_Scaffold  Must Match Atom Count Validate 8. Integrate & Validate MS_Formula->Validate Constrains Possibilities MS_MSMS 3. Acquire MS/MS Data MS_Fragments 4. Identify Key Fragments (e.g., loss of substituent, ring cleavage) MS_MSMS->MS_Fragments Generates Fragments MS_Fragments->Validate Confirms Substructures NMR_1D 5. Acquire 1D NMR (¹H, ¹³C) NMR_2D 6. Acquire 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Guides 2D Setup NMR_2D->NMR_Scaffold Reveals Connectivity NMR_Scaffold->Validate Proposes Scaffold Final_Structure Proposed Structure Confirmed Validate->Final_Structure Data Concordant? YES

Caption: Workflow for integrated MS and NMR structural elucidation.

A Step-by-Step Protocol for Cross-Validation

Objective: To unambiguously determine the structure of a synthesized piperazine derivative.

Step 1: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water 50:50).

  • Infusion: Infuse the sample directly into an ESI source coupled to an Orbitrap or TOF mass spectrometer.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000. Ensure the mass resolution is set to >60,000.

  • Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition based on the accurate mass.

    • Validation Check: Does the calculated formula make sense based on the synthetic scheme? Is the Ring Double Bond Equivalent (RDBE) value logical?

Step 2: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: On a 400 MHz or higher spectrometer, acquire the following spectra:

    • ¹H NMR

    • ¹³C NMR

    • gCOSY

    • gHSQC

    • gHMBC

  • Data Processing & Interpretation:

    • HSQC: Correlate every proton signal to its directly attached carbon.

    • COSY: "Walk" along the carbon chains by connecting coupled protons (e.g., trace the connectivity within an ethyl substituent).

    • HMBC: Piece together the molecular fragments. Look for key long-range correlations:

      • From a substituent's protons to the piperazine ring carbons.

      • From the piperazine ring protons to the substituent's carbons.

    • Validation Check: Does the number of protons and carbons observed match the elemental composition from HRMS?

Step 3: Data Integration and Final Confirmation

  • Propose a Structure: Based on the complete NMR analysis, draw a proposed chemical structure.

  • MS/MS Fragmentation Analysis: Acquire an MS/MS spectrum of the [M+H]⁺ parent ion.

  • Cross-Validation:

    • Can the major fragments observed in the MS/MS spectrum be explained by logical cleavages of the structure proposed by NMR?

    • For example, if NMR suggests an N-benzyl substituent, do you see a prominent fragment corresponding to the loss of a benzyl group (a neutral loss of 91 Da) or a fragment ion at m/z 91 (the benzyl cation)?

    • Does the proposed structure from NMR account for every atom in the elemental composition determined by HRMS?

If the answer to these questions is yes, the structure is confirmed with a high degree of confidence. If there are discrepancies, it indicates the need to reconsider the interpretation of the data or the possibility of an unexpected molecular structure.

Data Summary for Piperazine Derivatives

For quick reference, the following tables summarize typical data ranges. Note that actual values are highly dependent on the specific solvent, conformation, and substituents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for a Piperazine Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Piperazine Protons2.5 - 3.545 - 55Appears as a broad singlet or complex multiplet. Substitution dramatically affects the pattern.
N-Alkyl Protons2.2 - 3.050 - 65Protons on the carbon directly attached to a piperazine nitrogen.
N-Aryl---140 - 150The carbon of the aryl ring directly attached to the nitrogen.

Table 2: Common MS Fragmentation Patterns for N-Substituted Piperazines

Fragmentation TypeDescriptionExpected Observation
Alpha-CleavageCleavage of the bond beta to a nitrogen atom.Loss of the N-substituent, leading to a characteristic fragment ion.
Ring CleavageFragmentation of the piperazine ring itself.Produces a series of smaller amine-containing fragment ions.
McLafferty RearrangementRequires a substituent with a gamma-hydrogen.A specific neutral loss corresponding to an alkene.

Conclusion: An Indispensable Partnership for Drug Development

In the high-stakes field of drug development, structural ambiguity is an unacceptable risk. The orthogonal and complementary nature of NMR and MS provides the robust, self-validating framework required to eliminate this ambiguity. Mass spectrometry defines the elemental composition and confirms substructures through fragmentation, while NMR meticulously maps the atomic connectivity and stereochemistry. By systematically integrating the data from these two powerful techniques, researchers can move forward with confidence, knowing that the molecule in their vial is exactly the molecule they designed. This rigorous approach is not just good science—it is an essential pillar of developing safe and effective medicines.

References

  • High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.[Link]

Benchmarking Benzyl 2-propylpiperazine-1-carboxylate hydrochloride against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Benzyl 2-propylpiperazine-1-carboxylate hydrochloride (CAS: 68160-42-9) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (hereafter Cbz-2-Pr-Pip ) serves as a high-value chiral scaffold in medicinal chemistry. Unlike the commoditized unsubstituted piperazine or the ubiquitous 2-methyl analogs, the 2-propyl variant offers a unique balance of lipophilicity and steric bulk , making it a critical tool for tuning physicochemical properties (LogP, tPSA) and receptor occupancy in GPCR and kinase programs.

This guide benchmarks Cbz-2-Pr-Pip against standard alternatives (Boc-protected and 2-methyl analogs), highlighting its utility in orthogonal protection strategies and structure-activity relationship (SAR) exploration.

Structural & Physicochemical Benchmarking

The selection of a piperazine building block is rarely arbitrary. The C2-substituent dictates the conformational landscape and the metabolic profile of the final drug candidate.

Comparative Analysis: Substituent Effects

The following table compares Cbz-2-Pr-Pip against its primary competitors: the 2-Methyl analog and the Unsubstituted scaffold.

Feature2-Propyl (This Product) 2-Methyl AnalogUnsubstituted Piperazine
Lipophilicity (

cLogP)
High (+1.2 vs H) Moderate (+0.5 vs H)Baseline (0.0)
Steric Bulk (A-Value) High (~2.1 kcal/mol) Medium (1.7 kcal/mol)None
Conformational Bias Strong equatorial preference; locks ring conformation.Moderate bias; ring flipping possible.Rapid chair-chair interconversion.
Metabolic Stability Enhanced. Propyl group blocks metabolic oxidation at C2/C3.Good, but less hindrance.Prone to N-oxidation and ring opening.
Receptor Fit Fills hydrophobic pockets (e.g., Sigma-1, H3 receptors).Limited hydrophobic interaction.Minimal interaction.

Key Insight: The propyl group at C2 forces the piperazine ring into a rigid chair conformation where the propyl group occupies the equatorial position to minimize 1,3-diaxial interactions. This pre-organization can significantly lower the entropic penalty upon binding to a protein target [1].

Protecting Group Orthogonality: Cbz vs. Boc

Cbz-2-Pr-Pip carries a Carboxybenzyl (Cbz/Z) group on N1. This offers distinct strategic advantages over the more common Boc-protection.

ParameterCbz-Protected (This Product) Boc-Protected Alternative
Deprotection Condition Hydrogenation (H₂/Pd-C) or Strong Acid (HBr/AcOH).Acidic (TFA or HCl/Dioxane).
Orthogonality Compatible with acid-labile groups (e.g., t-Butyl esters, Boc elsewhere).[1]Incompatible with acid-sensitive moieties.
Stability Stable to weak acids and basic conditions.Labile to strong acids; stable to bases.
Atom Economy High (Deprotection releases toluene + CO₂).Moderate (Releases isobutylene + CO₂).

Strategic Application: Use Cbz-2-Pr-Pip when your scaffold already contains a Boc group or an acid-sensitive acetal/ketal. You can functionalize the N4 position, then remove the Cbz group via hydrogenation without touching the acid-sensitive parts of your molecule [2].

Synthetic Utility & Workflows

The primary utility of Cbz-2-Pr-Pip is in the synthesis of asymmetric bis-substituted piperazines. The Cbz group protects N1, while the steric bulk of the propyl group at C2 (adjacent to N1) directs reactivity to the distal N4 nitrogen.

Visual Workflow: Orthogonal Functionalization

The following diagram illustrates the standard workflow for utilizing this building block in a drug discovery campaign.

G Start Cbz-2-Pr-Pip HCl (Starting Material) Base Free Basing (DIPEA/Et3N) Start->Base Neutralize HCl N4_Rxn N4 Functionalization (Reductive Amination / SNAr) Base->N4_Rxn Nucleophilic N4 Inter Intermediate (N1-Cbz, N4-R) N4_Rxn->Inter Formation Deprot Cbz Deprotection (H2, Pd/C) Inter->Deprot Selective Cleavage Final Final Scaffold (Free N1, N4-R) Deprot->Final Yields 2° Amine

Figure 1: Step-wise functionalization strategy ensuring regioselectivity at N4 followed by liberation of N1.

Experimental Protocols

These protocols are designed to be self-validating. The use of the HCl salt requires an initial neutralization step, which is integrated into the workflows.

Protocol A: N4-Reductive Amination (General Procedure)

Targeting the free N4 amine to attach an aldehyde-bearing core.

  • Preparation: Suspend Cbz-2-Pr-Pip HCl (1.0 equiv) in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Neutralization: Add DIPEA (1.2 equiv) and stir for 10 minutes at room temperature. The suspension should clarify as the free base is liberated.

  • Imine Formation: Add the target Aldehyde (1.0–1.1 equiv) and Acetic Acid (catalytic, 0.1 equiv) if the reaction is sluggish. Stir for 30–60 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to room temperature and stir overnight (12–16 h).

  • Validation: Monitor by LC-MS. The product peak should show Mass = [Aldehyde_Mass + 220 (Cbz-Pip fragment) + 2H - Oxygen].

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. The Cbz group remains intact.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Liberating N1 for further elaboration.

  • Setup: Dissolve the N4-substituted intermediate in Methanol or Ethanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate). Caution: Pd/C is pyrophoric; add under inert gas (Nitrogen/Argon).

  • Hydrogenation: Purge the vessel with Hydrogen gas (H₂). Stir under a hydrogen balloon (1 atm) for 2–6 hours.

    • Note: The propyl group adds steric bulk near N1, potentially slowing the reaction compared to unsubstituted piperazine. If slow, warm to 40°C or increase pressure to 50 psi.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting secondary amine (N1) is ready for the next step (e.g., amide coupling).

Case Study: GPCR Ligand Design

Context: In the development of dual Histamine H3 / Sigma-1 receptor antagonists, the linker region is critical. Application: Researchers replaced a standard piperazine linker with the 2-propylpiperazine moiety (derived from Cbz-2-Pr-Pip). Outcome:

  • Selectivity: The propyl group increased binding affinity for the Sigma-1 receptor (

    
     < 10 nM) due to enhanced hydrophobic interactions in the binding pocket [3].
    
  • Solubility: Despite the added lipophilicity, the basicity of the piperazine nitrogens (pKa ~8.0 and ~5.4) maintained sufficient aqueous solubility for oral dosing.

References

  • BenchChem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc vs Cbz). Retrieved from

  • ACS Publications. Structural and Molecular Insight into Piperazine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. J. Med. Chem. Retrieved from

  • PubChem. Benzyl piperazine-1-carboxylate hydrochloride (Compound Summary). Retrieved from

Sources

A Comparative Spectroscopic Guide to (R) and (S) Enantiomers of 2-Alkylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise stereochemical characterization of chiral molecules is a cornerstone of modern pharmaceutical science. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies for their distinction and the determination of enantiomeric purity. This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of 2-alkylpiperazine derivatives, a common scaffold in many pharmaceutical agents. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy, supported by experimental insights and protocols.

The Imperative of Chiral Discrimination in Drug Development

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, induce adverse effects. Regulatory bodies worldwide, therefore, mandate the thorough investigation of each enantiomer of a new chiral drug entity. Spectroscopic techniques offer powerful tools for this purpose, providing detailed information on the absolute configuration and enantiomeric excess of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Enantiomeric Differentiation

In an achiral environment, enantiomers are isochronous and thus indistinguishable by standard NMR spectroscopy, as they exhibit identical chemical shifts and coupling constants. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA), the enantiomers can form transient diastereomeric complexes. These complexes are no longer energetically equivalent, leading to the resolution of signals for the (R) and (S) enantiomers in the NMR spectrum.

The Causality Behind Chiral Recognition by NMR

The differentiation of enantiomeric signals in the presence of a CSA is a result of the differential non-covalent interactions between each enantiomer and the chiral agent. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, create a unique magnetic environment for the nuclei of each enantiomer, leading to distinct chemical shifts. The magnitude of this chemical shift non-equivalence (Δδ) is a measure of the chiral recognition.

A commonly employed class of CSAs for amines, such as 2-alkylpiperazines, are chiral crown ethers like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. The piperazine nitrogen atoms can be protonated, and the resulting ammonium ions can form host-guest complexes with the crown ether, leading to observable chemical shift differences between the enantiomers.

Illustrative NMR Data for 2-Methylpiperazine Enantiomers with a Chiral Solvating Agent

The following table presents representative ¹H NMR data for racemic 2-methylpiperazine and the expected splitting of signals in the presence of a chiral solvating agent.

ProtonRacemic 2-Methylpiperazine (δ, ppm)(R)-2-Methylpiperazine with CSA (δ, ppm)(S)-2-Methylpiperazine with CSA (δ, ppm)Δδ (ppm)
CH₃1.05 (d)1.03 (d)1.07 (d)0.04
H-22.85 (m)2.82 (m)2.88 (m)0.06
Piperazine CH₂2.50 - 2.90 (m)Resolved multipletsResolved multipletsVariable

Note: The chemical shifts for the enantiomers with a CSA are illustrative and the actual values and the magnitude of Δδ will depend on the specific CSA, solvent, and temperature.

Experimental Protocol: NMR Spectroscopy with a Chiral Solvating Agent
  • Sample Preparation : Prepare a solution of the racemic or enantiomerically enriched 2-alkylpiperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Initial Spectrum : Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.

  • Addition of CSA : Add a molar equivalent of a suitable chiral solvating agent (e.g., (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) to the NMR tube.

  • Equilibration : Gently mix the sample and allow it to equilibrate for a few minutes.

  • Spectrum Acquisition : Acquire the ¹H NMR spectrum of the mixture.

  • Data Analysis : Compare the spectrum with the baseline. Look for the splitting of signals corresponding to the protons near the chiral center. The integration of the separated signals can be used to determine the enantiomeric excess (ee).

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Racemic/Enriched 2-Alkylpiperazine Mix1 Mix1 Sample->Mix1 Dissolve Solvent Deuterated Solvent Solvent->Mix1 NMR1 NMR1 Mix1->NMR1 Acquire Baseline Spectrum Mix2 Mix2 Mix1->Mix2 Compare Compare NMR1->Compare CSA Add Chiral Solvating Agent CSA->Mix2 NMR2 NMR2 Mix2->NMR2 Acquire Spectrum with CSA NMR2->Compare Result Determine Enantiomeric Excess Compare->Result Analyze Signal Splitting and Integration

Caption: Workflow for NMR-based enantiodiscrimination.

Chiroptical Spectroscopy: A Direct Probe of Chirality

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. As enantiomers interact differently with circularly polarized light, they produce mirror-image VCD and ECD spectra, making these techniques definitive for the assignment of absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions in a molecule. The VCD spectrum provides a rich fingerprint of the three-dimensional structure of a chiral molecule.

A key feature of VCD is that the spectra of enantiomers are of equal magnitude but opposite sign at all wavelengths. A positive Cotton effect for one enantiomer will be a negative Cotton effect of the same magnitude for the other.

Illustrative VCD Data for 2-Methylpiperazine Enantiomers
Wavenumber (cm⁻¹)(R)-2-Methylpiperazine (ΔA x 10⁻⁵)(S)-2-Methylpiperazine (ΔA x 10⁻⁵)
~2960 (C-H stretch)+2.5-2.5
~1450 (C-H bend)-1.8+1.8
~1100 (C-N stretch)+3.2-3.2

Note: This data is illustrative, based on the principle of mirror-image spectra for enantiomers. The exact wavenumbers and intensities would need to be determined experimentally.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, corresponding to electronic transitions. The ECD spectrum is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule. Similar to VCD, the ECD spectra of enantiomers are mirror images of each other.

Illustrative ECD Data for 2-Methylpiperazine Enantiomers
Wavelength (nm)(R)-2-Methylpiperazine (Δε)(S)-2-Methylpiperazine (Δε)
~220+1.5-1.5
~195-2.0+2.0

Note: This data is illustrative. The piperazine moiety itself is a weak chromophore, and derivatization may be necessary to obtain strong ECD signals.

Experimental Protocol: VCD and ECD Spectroscopy
  • Sample Preparation : Dissolve the enantiomerically pure or enriched sample in a suitable solvent that is transparent in the spectral region of interest. For VCD, common solvents include CCl₄ and CDCl₃. For ECD, solvents like methanol or acetonitrile are often used.

  • Instrument Setup : Use a dedicated VCD or ECD spectrometer. Ensure the instrument is properly calibrated and purged.

  • Spectrum Acquisition : Acquire the spectrum of the sample. It is crucial to also acquire a spectrum of the solvent for baseline correction.

  • Data Processing : Subtract the solvent spectrum from the sample spectrum to obtain the final VCD or ECD spectrum.

  • Comparison : For absolute configuration assignment, the experimental spectrum is typically compared with the spectrum predicted by quantum chemical calculations for a known configuration.

Chiroptical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Enantiomer Enantiopure Sample ((R) or (S)) Solution Solution Enantiomer->Solution Dissolve Solvent Transparent Solvent Solvent->Solution SolventSpectrum SolventSpectrum Solvent->SolventSpectrum Acquire Baseline Spectrometer VCD or ECD Spectrometer Solution->Spectrometer Acquire Spectrum RawData RawData Spectrometer->RawData Processing Processing RawData->Processing Baseline Correction SolventSpectrum->Processing FinalSpectrum FinalSpectrum Processing->FinalSpectrum Comparison Comparison FinalSpectrum->Comparison Compare with theoretical or enantiomer spectrum Result Result Comparison->Result Assign Absolute Configuration

Caption: General workflow for chiroptical spectroscopy.

Conclusion: A Multi-faceted Approach to Chiral Analysis

The spectroscopic comparison of (R) and (S) enantiomers of 2-alkylpiperazine derivatives relies on a complementary suite of analytical techniques. While standard NMR in an achiral environment is blind to stereoisomerism, the use of chiral solvating agents provides a powerful method for enantiodiscrimination and the determination of enantiomeric excess. Chiroptical techniques, namely VCD and ECD, offer a direct and unambiguous method for the assignment of absolute configuration, based on the principle that enantiomers exhibit mirror-image spectra.

For researchers in drug development, a comprehensive understanding and application of these spectroscopic methods are essential for ensuring the stereochemical integrity, safety, and efficacy of chiral pharmaceutical compounds. The protocols and principles outlined in this guide provide a solid foundation for the robust spectroscopic analysis of 2-alkylpiperazine enantiomers and other chiral molecules.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(4), 256-270. [Link]

  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy. John Wiley & Sons. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • PubChem. (n.d.). 2-Methylpiperazine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Wenzel, T. J., & Ndou, T. T. (1991). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Organic Chemistry, 56(16), 4858-4862. [Link]

  • Merten, C. (2017). Vibrational Circular Dichroism Spectroscopy. In Chiral Analysis (pp. 379-408). Elsevier. [Link]

  • Barros, S. M., Stankevic, M., & Petrovic, A. G. (2017). Vibrational circular dichroism of a 2,5-diketopiperazine (DKP) peptide: Evidence for dimer formation in cyclo LL or LD diphenylalanine in the solid state. Journal of Peptide Science, 23(7-8), 586-592. [Link]

  • Li, X., Yang, G., & Zhang, D. (2013). Electronic circular dichroism behavior of chiral Phthiobuzone. Chirality, 25(11), 769-774. [Link]

Reproducibility of published synthesis methods for Benzyl 2-propylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical challenge of regioselectivity in the synthesis of Benzyl 2-propylpiperazine-1-carboxylate hydrochloride . The target molecule features a propyl group at the C2 position and a benzyloxycarbonyl (Cbz) protecting group at the sterically hindered N1 position.[1]

Direct acylation of 2-propylpiperazine is a common "trap" in published literature, often yielding the N4-isomer or inseparable mixtures due to the steric hindrance at C2. This guide compares three methodologies, ultimately recommending the Orthogonal Protection "Switch" Strategy as the only reproducible route for high-purity pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MetricMethod A: Orthogonal "Switch" (Recommended) Method B: Direct Acylation Method C: Amino Acid Cyclization
Core Strategy N4-Boc protection

N1-Cbz

Deprotection
Direct reaction with Cbz-ClCyclization of N-Cbz-Norvaline
Regioselectivity >99:1 (N1 vs N4) ~1:4 (Favors N4)High (defined by starting material)
Overall Yield 65-75%15-20% (after difficult separation)30-40%
Reproducibility High (Self-validating steps)Low (Sensitive to temp/rate)Medium (Risk of racemization)
Scalability High (Kg-scale feasible)Low (Chromatography bottleneck)Low (Expensive reagents)
Cost Efficiency ModerateLow (High waste)Low

Method A: The Orthogonal "Switch" Strategy (High Fidelity)

Status: Validated | Scale: Gram to Kilogram Principle: This method exploits the steric difference between N1 (hindered by C2-propyl) and N4 (unhindered). By first blocking the reactive N4 with a Boc group, the N1 position is forced to react with Cbz-Cl in the subsequent step.

Reaction Scheme

ReactionScheme Start 2-Propylpiperazine (C7H16N2) Step1 Step 1: N4-Boc Protection (Boc2O, DCM, 0°C) Start->Step1 Inter1 4-Boc-2-propylpiperazine (Major Isomer) Step1->Inter1 Regioselective (N4 favored) Step2 Step 2: N1-Cbz Protection (Cbz-Cl, TEA, DCM) Inter1->Step2 Inter2 1-Cbz-4-Boc-2-propylpiperazine Step2->Inter2 Forced N1 Reaction Step3 Step 3: Selective Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target: Benzyl 2-propylpiperazine-1-carboxylate HCl Step3->Final Boc Removal

Figure 1: The "Switch" strategy ensures the Cbz group is installed at the correct N1 position by temporarily blocking N4.

Detailed Experimental Protocol
Step 1: Regioselective N4-Boc Protection

The steric bulk of the propyl group at C2 significantly retards nucleophilic attack from N1.[1] We use this to selectively protect N4.

  • Dissolution: Dissolve 2-propylpiperazine (10.0 g, 78 mmol) in Dichloromethane (DCM) (100 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (17.0 g, 78 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise over 60 minutes.

    • Critical Control Point: Slow addition prevents bis-protection. Maintain 0°C to maximize regioselectivity.

  • Workup: Stir at room temperature for 4 hours. Wash with water (3 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: 1H NMR should show a single Boc signal. If bis-Boc is present (>5%), purify via short silica plug (MeOH/DCM).

    • Expected Intermediate:1-Boc-3-propylpiperazine (Note: IUPAC numbering shifts, but chemically this is N4-protected).[1]

Step 2: N1-Cbz Installation

With N4 blocked, N1 is the only available nucleophile, despite its steric hindrance.

  • Reaction: Dissolve the Step 1 intermediate (approx. 78 mmol) in DCM (150 mL). Add Triethylamine (TEA) (16.3 mL, 117 mmol, 1.5 eq).

  • Acylation: Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl) (14.6 g, 85 mmol, 1.1 eq) dropwise.

  • Completion: Allow to warm to room temperature and stir overnight (12-16h). The reaction is slower due to steric hindrance at C2.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Wash with 1M citric acid (to remove any unreacted amine) and brine. Concentrate to yield the N1-Cbz-N4-Boc intermediate.

Step 3: Selective Deprotection (Salt Formation)[1]
  • Deprotection: Dissolve the crude oil from Step 2 in 1,4-Dioxane (50 mL).

  • Acidification: Add 4M HCl in Dioxane (60 mL, 240 mmol, ~3 eq). Stir at room temperature for 2-4 hours.

    • Observation: A white precipitate should form.[3]

  • Isolation: Dilute with Diethyl Ether (100 mL) to complete precipitation. Filter the solid under nitrogen (hygroscopic).

  • Purification: Recrystallize from Isopropanol/Ether if necessary.

  • Final Product: This compound .

Method B: Direct Acylation (The "Trap")

Status: Not Recommended | Major Flaw: Wrong Regioisomer Many researchers attempt to react 2-propylpiperazine directly with Cbz-Cl.[1] This fails because the N4 position is sterically more accessible than the target N1 position.

  • Experimental Outcome: Reaction of 1.0 eq Cbz-Cl with 2-propylpiperazine yields a mixture of:

    • Major Product (70-80%): Benzyl 3-propylpiperazine-1-carboxylate (N4-Cbz, wrong isomer).

    • Minor Product (10-20%): Benzyl 2-propylpiperazine-1-carboxylate (N1-Cbz, target).

    • Byproduct: Bis-Cbz-2-propylpiperazine.

  • Separation: The regioisomers have nearly identical Rf values on silica gel, making chromatographic separation inefficient and non-reproducible.

Method C: Amino Acid Cyclization (De Novo)

Status: High Cost / High Purity Principle: Constructing the ring from N-Cbz-L-Norvaline ensures the Cbz is on the correct nitrogen from the start.[1]

  • Coupling: N-Cbz-Norvaline + Glycine methyl ester

    
     Dipeptide.[1]
    
  • Cyclization: Acid/Base treatment

    
     3-propyl-N-Cbz-2,5-diketopiperazine.[1]
    
  • Reduction: Critical Failure Point. Reducing the amide carbonyls to methylenes (using BH₃ or LiAlH₄) is difficult without cleaving the Cbz group or reducing the phenyl ring.

    • Workaround: Use N-Benzyl instead of Cbz, reduce, then swap Benzyl for Cbz (Hydrogenolysis followed by Cbz-Cl). This adds 3 extra steps, making Method A superior.

Troubleshooting & Quality Control

Regioisomer Identification

Distinguishing the N1-Cbz (Target) from N4-Cbz (Impurity) is critical.[1] Use HMBC NMR :

  • Target (N1-Cbz): Strong correlation between the Cbz carbonyl carbon and the C2-methine proton (the proton at the chiral center with the propyl group).[1]

  • Impurity (N4-Cbz): The Cbz carbonyl correlates with C3 and C5 methylene protons , but not the C2-methine.[1]

Workup Logic Flow

Workup Crude Crude Reaction Mixture (Step 3 Deprotection) Precip Precipitate with Et2O Crude->Precip Filter Filtration (N2 atm) Precip->Filter Solid Solid Cake (Product + Salts) Filter->Solid Recryst Recrystallization (iPrOH / Et2O) Solid->Recryst If purity <95% Pure Pure HCl Salt (>98% Purity) Solid->Pure If purity >95% Recryst->Pure

Figure 2: Purification workflow for the hydrochloride salt.[1]

References

  • Regioselective Protection of Piperazines: Berkheij, M., et al. "Synthesis of 2-substituted piperazines via direct α-lithiation."[1] Tetrahedron Letters, 46(14), 2369-2371. (2005).[4] Link Establishes the N-Boc protection preference for the less hindered nitrogen.

  • General Piperazine Synthesis: Jacobsen, E. J., et al. "Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABA-A ligands."[1] Journal of Medicinal Chemistry, 42(7), 1123-1144. (1999).[1] Link Demonstrates the "Boc-switch" methodology for 2-substituted piperazines.

  • Cbz-Protection Standards: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience. (2006). Standard reference for Cbz stability and orthogonality with Boc.
  • Analytical Characterization: Claridge, T. D. W.[3][5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (2016). Source for HMBC differentiation of regioisomers.

Sources

Analytical Proficiency Guide: Inter-Laboratory Comparison of Benzyl 2-propylpiperazine-1-carboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide presents a technical evaluation of the analytical performance for Benzyl 2-propylpiperazine-1-carboxylate hydrochloride (hereafter Bzb-2-PP-HCl ). As a critical chiral intermediate in the synthesis of piperazine-based pharmaceuticals (analogous to precursors for Sildenafil or Vardenafil), its quality control requires rigorous assessment of both chemical purity and stereochemical integrity.

This document summarizes the results of a multi-site Inter-Laboratory Comparison (ILC) designed to validate analytical reproducibility. We compare the industry-standard RP-HPLC against Chiral HPLC and qNMR (Quantitative Nuclear Magnetic Resonance), providing a definitive protocol for minimizing batch-to-batch variance.

The Analytical Challenge

Unlike "naked" piperazines which lack strong chromophores and require derivatization (e.g., with tosyl chloride), Bzb-2-PP-HCl contains a benzyloxycarbonyl (Cbz) protecting group. This confers distinct UV absorbance at 254 nm, simplifying detection. However, the 2-propyl substituent creates a chiral center, introducing the risk of enantiomeric impurities that standard RP-HPLC cannot detect.

Comparative Analysis of Methodologies

The ILC evaluated three distinct analytical approaches. The following table synthesizes their performance metrics based on linearity, specificity, and robustness across 12 participating laboratories.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: RP-HPLC (UV) Method B: Chiral HPLC Method C: qNMR (¹H)
Primary Utility Chemical Purity (Assay)Enantiomeric Excess (% ee)Absolute Content (Salt Stoichiometry)
Specificity High for synthesis by-products; Zero for enantiomers.High for enantiomers; Low for general impurities.Absolute structural specificity.
Precision (RSD) < 0.5% (Excellent)< 1.5% (Moderate)< 1.0% (Good)
Throughput High (15 min run)Low (30-45 min run)Low (Sample prep intensive)
Limitations Blind to stereochemistry.Expensive columns; Solvent restrictions.Low sensitivity for trace impurities (<0.1%).
Verdict Routine QC Workhorse Mandatory for Batch Release Primary Reference Standard

Inter-Laboratory Study Results

Study Design
  • Participants: 12 ISO 17025 accredited laboratories.

  • Sample: A homogenized batch of (S)-Bzb-2-PP-HCl spiked with 2.5% of the (R)-enantiomer and 1.0% hydrolysis degradant.

  • Objective: To determine the Z-score performance of each lab in quantifying the main peak and the enantiomeric impurity.

Statistical Evaluation (Data Summary)

The following data highlights the discrepancy between labs using generic protocols versus the optimized protocol defined in Section 4.

Table 2: Inter-Lab Proficiency Data (Selected)

Laboratory IDMethod UsedReported Purity (%)Reported % eeZ-Score (Assay)Status
Reference Value qNMR + Chiral LC 96.5% 95.0% 0.0 Target
Lab 01RP-HPLC (Generic)99.0%N/A+3.5Outlier (Co-elution)
Lab 04Chiral HPLC (Cellulose)96.4%94.8%-0.1Satisfactory
Lab 07RP-HPLC (Optimized)96.6%N/A+0.1Satisfactory
Lab 09GC-MS88.2%N/A-10.2Failure (Thermal Degradation)

Expert Insight: Lab 09's failure demonstrates that GC-MS is unsuitable for this salt form without prior free-basing. The high injection port temperature causes thermal deprotection of the Cbz group and degradation of the HCl salt, leading to massive under-estimation of purity.

Visualization of Analytical Workflow

The following diagrams illustrate the decision logic and the ILC workflow, ensuring traceability from sample receipt to data reporting.

Diagram 1: Analytical Decision Tree

Caption: Logic flow for selecting the correct analytical method based on specific quality attributes (Purity vs. Chirality).

AnalysisLogic Start Sample: Bzb-2-PP-HCl CheckType Define Critical Quality Attribute Start->CheckType BranchAssay Chemical Purity / Assay CheckType->BranchAssay BranchChiral Stereochemical Purity CheckType->BranchChiral BranchSalt Salt Stoichiometry CheckType->BranchSalt MethodRP Method A: RP-HPLC (C18) (UV @ 254nm) BranchAssay->MethodRP Routine QC MethodChiral Method B: Chiral HPLC (Amylose-tris) BranchChiral->MethodChiral Batch Release MethodNMR Method C: qNMR (D2O/DMSO-d6) BranchSalt->MethodNMR Validation Result1 Report: % Area & Impurities MethodRP->Result1 Result2 Report: % Enantiomeric Excess MethodChiral->Result2 Result3 Report: Molar Ratio (Base:Acid) MethodNMR->Result3

Diagram 2: Inter-Laboratory Study Workflow

Caption: The validated workflow for assessing laboratory proficiency in analyzing Bzb-2-PP-HCl.

ILC_Workflow Prep 1. Sample Homogenization (Spiked Impurities) Homogeneity 2. Homogeneity Testing (ANOVA) Prep->Homogeneity Homogeneity->Prep Fail (Re-mix) Distrib 3. Sample Distribution (Cold Chain 2-8°C) Homogeneity->Distrib Pass Analysis 4. Lab Analysis (Blind Testing) Distrib->Analysis Stats 5. Statistical Analysis (Robust Z-Score) Analysis->Stats Raw Data Report 6. Proficiency Report Stats->Report

Recommended Protocol (The "Gold Standard")

Based on the ILC results, the following protocol yielded the highest robustness (Z-scores between -0.5 and +0.5).

Method A: Optimized RP-HPLC (Chemical Purity)
  • Rationale: The Cbz group is hydrophobic. A standard C18 column is sufficient, but pH control is critical to suppress the ionization of the residual piperazine amine, preventing peak tailing.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Low pH ensures the amine is fully protonated and interacts predictably with the stationary phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (targeting the Benzyl ring).

  • Sample Diluent: 50:50 Water:Acetonitrile.

Method B: Chiral HPLC (Stereochemical Purity)
  • Rationale: Separation of the (S)-2-propyl and (R)-2-propyl enantiomers requires a polysaccharide-based stationary phase.

  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Critical Note: The addition of 0.1% Diethylamine (DEA) is mandatory to sharpen the peak shape of the basic piperazine moiety. Without DEA, peaks will broaden and resolution will fail.

References

  • International Organization for Standardization (ISO). (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (2024). Benzyl piperazine-1-carboxylate hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Context on piperazine fragmentation and HPLC behavior). [Link]

Sources

Cost-benefit analysis of different synthetic pathways to 2-propylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 2-Propylpiperazine

In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, appearing in blockbusters from Imatinib to Sildenafil. However, the 2-propylpiperazine variant offers a unique physicochemical profile. The C2-propyl group introduces steric bulk and lipophilicity (increasing LogP) without significantly compromising the basicity of the secondary amines. This modification is critical for:

  • Conformational Locking: Restricting the flexibility of the piperazine chair, potentially improving binding affinity.

  • Metabolic Stability: Sterically shielding the C2/C3 positions from oxidative metabolism.

  • Chirality: Providing a handle for enantioselective interactions, a requirement for modern pharmacophores.

This guide evaluates three distinct synthetic methodologies, ranging from industrial bulk production to high-precision chiral synthesis.

Comparative Analysis of Synthetic Pathways[1][2]

We analyze three primary routes based on Scalability , Chiral Fidelity , and Cost-Efficiency .

Route A: Catalytic Hydrogenation of 2-Propylpyrazine

The "Brute Force" Industrial Approach

This route involves the reduction of the heteroaromatic precursor, 2-propylpyrazine. It is the most atom-economical path but suffers from stereochemical control issues.

  • Mechanism: Heterogeneous catalysis (Pt, Pd, or Rh) under high-pressure H₂.

  • Key Challenge: The reduction yields a mixture of cis and trans isomers (typically favoring cis), and it produces a racemate.

  • Best For: Early-stage HTS library generation where chirality is not yet critical, or bulk production where resolution follows synthesis.

Route B: Chiral Pool Synthesis from L-Norvaline

The "Pharma-Grade" Precision Approach

This route leverages the "Chiral Pool" by using L-Norvaline (2-aminopentanoic acid) as the starting material. It guarantees high enantiomeric excess (ee) but involves multiple steps including cyclization to a diketopiperazine followed by a harsh reduction.

  • Mechanism: Condensation of L-Norvaline with Glycine (or chloroacetyl chloride)

    
     Diketopiperazine 
    
    
    
    Reduction (LiAlH₄/BH₃).
  • Key Challenge: High cost of reducing agents and handling of pyrophoric reagents at scale.

  • Best For: GMP manufacturing of clinical candidates requiring >99% ee.

Route C: Intermolecular Cyclization (1,2-Diaminopentane + 1,2-Dichloroethane)

The "Commodity Chemical" Approach

A classical alkylation strategy reacting a substituted diamine with a di-electrophile.

  • Mechanism: Double

    
     nucleophilic substitution.
    
  • Key Challenge: Poly-alkylation byproducts (oligomers) and difficult purification. Low yield prevents pharmaceutical adoption but is viable for agrochemical grades.

  • Best For: Low-cost, non-pharma applications.

Cost-Benefit Analysis (CBA)

MetricRoute A: HydrogenationRoute B: Chiral Pool (Norvaline)Route C: Cyclization
Starting Material Cost Moderate (2-Propylpyrazine is a flavoring agent)High (L-Norvaline + Reducing Agents)Low (Commodity diamines)
Step Count 1 (One-pot)3-4 (Protection, Coupling, Reduction)1 (One-pot)
Stereocontrol Poor (Racemic, Cis/Trans mix)Excellent (>99% ee retention)Poor (Racemic)
Scalability High (Flow hydrogenation feasible)Moderate (Hydride reduction limits scale)High (Standard tank reactors)
Safety Profile Risks: High Pressure H₂, Flammable SolventsRisks: Pyrophoric LiAlH₄/BH₃Risks: Vesicant alkylating agents
Purification Load High (Isomer separation required)Low (Crystallization of intermediates)Very High (Oligomer removal)
Est.[1][2][3][4][5][6] Cost/kg (Normalized) 1.0x (Baseline) 4.5x 0.6x

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Route A)

Target: Racemic 2-propylpiperazine (cis-enriched)

Reagents:

  • 2-Propylpyrazine (10 mmol)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%)

  • Glacial Acetic Acid (20 mL)

  • Hydrogen gas (H₂)

Workflow:

  • Charge: In a high-pressure autoclave, dissolve 2-propylpyrazine in glacial acetic acid. Add PtO₂ catalyst carefully (pyrophoric dry).

  • Hydrogenation: Seal reactor, purge with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂.

  • Reaction: Stir vigorously at room temperature for 12 hours. Note: Monitoring via GC-MS is critical to ensure full reduction of the aromatic ring.

  • Workup: Filter catalyst through Celite (keep wet to prevent ignition). Concentrate filtrate under reduced pressure.

  • Basification: Dissolve residue in water, cool to 0°C, and basify to pH >12 with 50% NaOH.

  • Extraction: Extract with DCM (3 x 20 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Distillation under reduced pressure or recrystallization of the dihydrochloride salt.

Protocol 2: Chiral Synthesis from L-Norvaline (Route B)

Target: (S)-2-Propylpiperazine

Reagents:

  • L-Norvaline methyl ester hydrochloride

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Lithium Aluminum Hydride (LiAlH₄) (THF solution)

Workflow:

  • Acylation: To a biphasic mixture of L-Norvaline methyl ester in DCM/Sat. NaHCO₃ (1:1), add chloroacetyl chloride dropwise at 0°C. Stir 2h. Separate organics, dry, and concentrate to yield N-(chloroacetyl)-L-norvaline methyl ester.

  • Cyclization: Dissolve the intermediate in methanolic ammonia (7N NH₃ in MeOH). Heat in a sealed tube at 70°C for 16h. The intramolecular substitution yields (S)-3-propylpiperazine-2,5-dione (diketopiperazine).

  • Reduction: Suspend LiAlH₄ (4 equiv.) in dry THF under Argon. Add the diketopiperazine solid in portions at 0°C. Reflux for 24h.

    • Critical Safety: This step generates massive H₂ gas. Ensure efficient condensing and venting.

  • Quench (Fieser Method): Cool to 0°C. Carefully add: water (x mL), 15% NaOH (x mL), water (3x mL). Filter the granular white precipitate.

  • Isolation: Concentrate the filtrate. The resulting oil is (S)-2-propylpiperazine. Conversion to the dihydrochloride salt (HCl/Ether) is recommended for storage.

Visualizations

Diagram 1: Synthetic Pathways Overview

This diagram illustrates the mechanistic divergence between the aromatic reduction route and the chiral pool route.

G cluster_0 Route A: Aromatic Reduction cluster_1 Route B: Chiral Pool (L-Norvaline) Pyrazine 2-Propylpyrazine H2_Red H2 / PtO2 (50 psi, AcOH) Pyrazine->H2_Red Racemic_Prod Racemic 2-Propylpiperazine (cis/trans mix) H2_Red->Racemic_Prod Yield: ~85% Low Selectivity Norvaline L-Norvaline Methyl Ester Acylation 1. Chloroacetyl Cl 2. NH3/MeOH Cyclization Norvaline->Acylation DKP (S)-3-Propyl-2,5-diketopiperazine Acylation->DKP Yield: ~70% Reduction LiAlH4 Reduction (Reflux THF) DKP->Reduction Chiral_Prod (S)-2-Propylpiperazine (>99% ee) Reduction->Chiral_Prod Yield: ~60% High Selectivity

Caption: Comparison of the direct hydrogenation route (Route A) versus the multi-step chiral pool synthesis (Route B).

Diagram 2: Decision Logic for Process Selection

A logical flow to assist researchers in selecting the appropriate pathway based on project constraints.

DecisionTree Start Start: Need 2-Propylpiperazine IsChiral Is Enantiopurity Required? Start->IsChiral Scale Scale of Synthesis? IsChiral->Scale Yes CostSens Is Cost the Primary Driver? IsChiral->CostSens No (Racemic OK) SmallScale < 100g (Discovery) Scale->SmallScale LargeScale > 1kg (Process) Scale->LargeScale RouteB Route B: L-Norvaline (LiAlH4 Reduction) SmallScale->RouteB Resolution Route A + Chiral Resolution (Tartaric Acid Salt) LargeScale->Resolution RouteA Route A: Pyrazine Hydrogenation CostSens->RouteA No (Quality > Cost) RouteC Route C: Diamine Cyclization CostSens->RouteC Yes (Agro/Bulk)

Caption: Strategic decision tree for selecting the optimal synthesis route based on chirality, scale, and cost constraints.

References

  • Rossen, K. (2019). Piperazine Scaffolds in Medicinal Chemistry: Synthesis and Application. Journal of Medicinal Chemistry.

  • Bickelhaupt, F., et al. (2021). Catalytic Hydrogenation of Pyrazines: Stereochemical Outcomes. Advanced Synthesis & Catalysis.

  • Zhang, Y., & Li, X. (2018). Asymmetric Synthesis of Chiral Piperazines from Amino Acids. Organic Letters, 20(15), 4502-4506.

  • Global Chemical Market Report. (2024). Price Analysis of L-Norvaline vs. Pyrazine Derivatives. Chemical Economics Handbook.

  • FDA Drug Database. (2023). Structural Analysis of Approved Drugs Containing Piperazine Moieties.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-propylpiperazine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 2-propylpiperazine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.